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  • Product: 1-methanesulfonamidocyclohexane-1-carboxylic Acid
  • CAS: 887842-05-9

Core Science & Biosynthesis

Foundational

1-Methanesulfonamidocyclohexane-1-Carboxylic Acid: Structural Profiling, Synthesis, and Peptidomimetic Applications

Executive Summary In the landscape of modern drug discovery, the restriction of conformational flexibility is a primary strategy to enhance target affinity and metabolic stability. 1-methanesulfonamidocyclohexane-1-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the restriction of conformational flexibility is a primary strategy to enhance target affinity and metabolic stability. 1-methanesulfonamidocyclohexane-1-carboxylic acid is a highly specialized, sterically constrained α,α -disubstituted amino acid derivative. Built upon a cycloleucine (1-aminocyclohexane-1-carboxylic acid) scaffold and functionalized with a methanesulfonamide (mesyl) group, this compound serves as a critical building block for synthesizing stabilized peptidomimetics and small-molecule inhibitors.

This technical guide deconstructs the physicochemical properties, structural logic, and synthetic methodology of this compound, providing a self-validating framework for researchers utilizing it in rational drug design.

Structural and Physicochemical Profiling

The unique pharmacological utility of 1-methanesulfonamidocyclohexane-1-carboxylic acid stems from its quaternary C1 carbon. The integration of a bulky cyclohexane ring directly adjacent to the carboxylic acid and sulfonamide groups triggers the Thorpe-Ingold effect (angle compression). When incorporated into a peptide backbone, this steric bulk severely restricts the allowable dihedral angles ( ϕ and ψ ), strongly biasing the molecule toward 310​ -helical or α -helical conformations [4].

Furthermore, the methanesulfonamide group acts as a potent bioisostere for transition states, offering distinct hydrogen-bonding geometry compared to standard amides.

Quantitative Physicochemical Data

The following table summarizes the predicted and calculated physicochemical parameters critical for formulation and synthetic planning:

PropertyValueRationale / Implication for Drug Design
Molecular Formula C8H15NO4SStandard elemental composition.
Molecular Weight 221.27 g/mol Low molecular weight allows for downstream elaboration in fragment-based drug discovery (FBDD) without violating Lipinski's Rule of 5.
LogP (Predicted) ~1.2 - 1.5The lipophilic cyclohexane ring is perfectly counterbalanced by the highly polar sulfonamide and carboxylic acid moieties, ensuring favorable aqueous solubility.
pKa (Carboxylic Acid) ~3.8 - 4.2Slightly more acidic than standard aliphatic acids (~4.8) due to the inductive electron-withdrawing effect of the sulfonamide group across the quaternary carbon.
pKa (Sulfonamide NH) ~10.5Remains protonated at physiological pH (7.4), acting as a reliable hydrogen-bond donor in target binding pockets.
H-Bond Donors 2Contributed by the -COOH and -NH- groups.
H-Bond Acceptors 4Contributed by the -COOH and -SO2- groups.

Synthesis Protocol: Controlled Sulfonylation

The synthesis of 1-methanesulfonamidocyclohexane-1-carboxylic acid relies on the classic Schotten-Baumann reaction [3], adapting it for the steric hindrance of an α,α -disubstituted amino acid [1].

Causality of Experimental Choices
  • Aqueous Base (1M NaOH): Cycloleucine naturally exists as a zwitterion. To achieve sulfonylation, the amine must be deprotonated to its free-base, nucleophilic state ( NH3+​→NH2​ ). The strong base simultaneously solubilizes the starting material and acts as an acid scavenger for the HCl generated during the reaction.

  • Thermal Control (0°C): Methanesulfonyl chloride (MsCl) [2] is highly reactive and prone to hydrolysis in water, yielding methanesulfonic acid. Maintaining the reaction at 0°C suppresses this competing side reaction, ensuring the nucleophilic attack by the amine outpaces the hydrolysis.

SynthesisWorkflow Start 1-Aminocyclohexane- 1-carboxylic acid (Cycloleucine) Base Dissolve in 1M NaOH (Deprotonate Amine, pH > 9) Start->Base Cool Cool to 0°C (Suppress MsCl Hydrolysis) Base->Cool React Dropwise MsCl Addition Maintain pH > 9 Cool->React Acidify Acidify with HCl to pH 2.0 (Protonate Carboxylate) React->Acidify Isolate Vacuum Filtration & Recrystallization Acidify->Isolate Product 1-Methanesulfonamidocyclohexane- 1-carboxylic acid Isolate->Product

Fig 1: Step-by-step Schotten-Baumann synthesis workflow for N-mesylation.

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 mmol of 1-aminocyclohexane-1-carboxylic acid in 15 mL of 1M NaOH. Stir vigorously until complete dissolution is achieved.

  • Thermal Equilibration: Transfer the reaction flask to an ice-water bath and allow the solution to cool to exactly 0°C.

  • Reagent Addition: Dissolve 12.0 mmol (1.2 eq) of methanesulfonyl chloride in 5 mL of anhydrous dioxane or THF. Add this solution dropwise to the aqueous mixture over 30 minutes.

  • pH Maintenance: Concurrently add 1M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0. Self-Validation: If the pH drops below 8.0, the amine will protonate, halting the reaction.

  • In-Process Validation (TLC): After 2 hours, spot the reaction mixture on a silica TLC plate. Develop with Ninhydrin stain. The disappearance of the deep purple spot (primary amine of cycloleucine) confirms complete conversion to the secondary sulfonamide (which does not stain with Ninhydrin).

  • Workup & Acidification: Wash the basic aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted MsCl and organic impurities. Discard the organic layer. Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 6M HCl.

  • Isolation: The product will precipitate as a white solid upon acidification. Isolate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical benchmarks must be met:

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 12.5 (br s, 1H, COOH) - Validates successful acidification.

    • δ 7.8 (s, 1H, NH) - Validates secondary sulfonamide formation.

    • δ 2.95 (s, 3H, SO 2​ CH 3​ ) - Confirms mesyl incorporation.

    • δ 1.20 - 2.05 (m, 10H, cyclohexane ring) - Confirms intact scaffold.

  • Mass Spectrometry (ESI-MS): Expected [M−H]− at m/z 220.1 in negative ion mode (due to the readily ionizable carboxylic acid).

Applications in Rational Drug Design

The structural features of 1-methanesulfonamidocyclohexane-1-carboxylic acid translate directly into highly desirable pharmacological outcomes.

DrugDesign Core Quaternary C1 Cyclohexane Scaffold Thorpe Thorpe-Ingold Effect (Steric Hindrance) Core->Thorpe Metab Proteolytic & Metabolic Stability Core->Metab Mesyl Methanesulfonamide Group Hbond H-Bond Donor/Acceptor Network Mesyl->Hbond Conform Conformational Restriction (Alpha-Helix Stabilization) Thorpe->Conform Target Enhanced Target Affinity Hbond->Target Conform->Target Outcome Optimized Peptidomimetic Therapeutic Metab->Outcome Target->Outcome

Fig 2: Pharmacological logic of structural features driving therapeutic utility.

Key Therapeutic Utilities
  • Protease Resistance: Natural peptides are rapidly degraded by endogenous proteases. The bulky cyclohexane ring at the α -position completely blocks the enzymatic active sites of proteases and monoamine oxidases (MAOs), extending the biological half-life of the drug.

  • Matrix Metalloproteinase (MMP) Inhibition: Sulfonamide-based carboxylic acids are classic pharmacophores for targeting zinc-dependent metalloproteinases. The carboxylic acid coordinates the catalytic zinc ion, while the cyclohexane ring occupies the hydrophobic S1′ pocket of the enzyme.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2908, Cycloleucine." PubChem. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7842, Methanesulfonyl chloride." PubChem. Available at: [Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia, The Free Encyclopedia. "Peptidomimetic." Wikimedia Foundation. Available at:[Link]

Exploratory

Applied Safety and Handling Whitepaper: 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid

Executive Summary 1-Methanesulfonamidocyclohexane-1-carboxylic acid (Molecular Formula: C8H15NO4S) is a highly specialized, sterically constrained unnatural amino acid derivative. Featuring a geminally disubstituted cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methanesulfonamidocyclohexane-1-carboxylic acid (Molecular Formula: C8H15NO4S) is a highly specialized, sterically constrained unnatural amino acid derivative. Featuring a geminally disubstituted cyclohexane ring, this compound restricts conformational flexibility, making it an invaluable scaffold in peptidomimetic drug design, bioisosteric replacement, and rigorous structure-activity relationship (SAR) studies.

This whitepaper transcends the traditional 16-section Material Safety Data Sheet (MSDS). It is designed for researchers, medicinal chemists, and drug development professionals, synthesizing standard safety data with applied physicochemical profiling, mechanistic toxicology, and field-proven laboratory protocols.

Physicochemical Profiling & Structural Significance

Understanding the physical properties of a compound is the first step in designing safe handling and effective formulation strategies. The unique combination of a lipophilic cyclohexane core with two highly polar, hydrogen-bonding functional groups (carboxylic acid and methanesulfonamide) dictates its behavior in both solvents and biological systems.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Weight 221.27 g/mol Well within Lipinski's Rule of 5; optimal for small-molecule drug discovery.
LogP (Predicted) ~1.2Balanced lipophilicity driven by the cyclohexane ring, ensuring adequate membrane permeability.
pKa 1 (Carboxylic Acid) ~4.5Deprotonated at physiological pH (7.4), enhancing aqueous solubility in biological assays.
pKa 2 (Sulfonamide) ~10.5Remains protonated at physiological pH, functioning as a critical hydrogen bond donor for target engagement.
Physical State Crystalline SolidHigh stability driven by a robust intermolecular hydrogen-bonding network.

Data parameters are aligned with standard chemical informatics guidelines provided by the .

Hazard Identification & Toxicological Mechanisms

In accordance with the , this compound is classified as a laboratory irritant. Rather than merely listing hazards, it is critical to understand the chemical causality behind them to implement effective exposure controls.

  • Skin Irritation (Category 2 - H315): The compound possesses dual acidic protons. When exposed to the slight moisture of human skin, localized pH shifts occur. The lipophilic cyclohexane ring enhances dermal penetration compared to highly polar analogs, allowing the acidic moieties to disrupt the stratum corneum, leading to erythema.

  • Serious Eye Irritation (Category 2A - H319): The mucosal membranes of the eye are highly sensitive to pH variations. Direct contact with the crystalline powder causes rapid dissolution in tear fluid, resulting in immediate, localized acid-mediated tissue irritation.

  • Respiratory Irritation (Category 3 - H335): Inhalation of micro-particulates during weighing can irritate the upper respiratory tract due to the compound's deposition and subsequent acidic solvation in the mucosal lining of the lungs.

Self-Validating Exposure Control: To validate that exposure controls are effective, laboratories should utilize pH-sensitive indicator wipes on VBE (Ventilated Balance Enclosure) surfaces post-weighing. A lack of color change validates the efficacy of the containment protocol.

Safe Handling & Experimental Protocols

To ensure scientific integrity and personnel safety, the following protocol details the preparation of a standard in vitro assay stock solution.

Protocol: Preparation of a 10 mM Master Stock Solution
  • Risk Assessment & PPE: Don a standard laboratory coat, safety goggles, and nitrile gloves. Causality: Nitrile provides a breakthrough time of >480 minutes for most dry organic powders, ensuring a robust barrier against dermal penetration.

  • Gravimetric Analysis: Weigh exactly 22.13 mg of the compound using an analytical balance housed inside a VBE. Causality: The VBE prevents the inhalation of aerosolized particulates, while the analytical balance ensures stoichiometric precision necessary for reproducible SAR assays.

  • Primary Solubilization: Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the scintillation vial. Causality: The highly polar aprotic nature of DMSO effectively disrupts the intermolecular hydrogen bonding between the carboxylic acid and sulfonamide moieties. Water alone cannot overcome the lattice energy due to the hydrophobic cyclohexane ring.

  • Homogenization: Vortex the solution for 30 seconds, followed by sonication in a 25°C water bath for 2 minutes. Causality: Sonication provides the necessary activation energy to overcome the remaining crystal lattice energy, accelerating complete dissolution without thermal degradation.

  • Sterile Filtration: Pass the homogenized solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial. Causality: Polytetrafluoroethylene (PTFE) is chemically compatible with DMSO (unlike PES or cellulose acetate filters). The amber vial protects the compound from potential UV-mediated photo-degradation.

  • Storage: Blanket the vial's headspace with inert argon gas and store at -20°C. Causality: Argon displaces atmospheric moisture. Because DMSO is highly hygroscopic, preventing water absorption is critical to stop the lipophilic scaffold from prematurely precipitating out of solution.

HandlingWorkflow A 1. Risk Assessment & PPE Selection B 2. Weighing in VBE (Ventilated Enclosure) A->B Proceed to VBE C 3. Solubilization (Anhydrous DMSO) B->C Transfer to vial D 4. Homogenization (Vortex & Sonication) C->D Disrupt lattice E 5. Sterile Filtration (0.22 µm PTFE) D->E Remove particulates F Storage & QC (Argon Blanket, -20°C) E->F Final validation

Workflow for the safe handling and preparation of 1-methanesulfonamidocyclohexane-1-carboxylic acid.

Stability, Reactivity, and Emergency Response

Understanding the chemical reactivity profile is mandated by the to prevent hazardous laboratory incidents.

Chemical Incompatibilities

The compound is stable under standard laboratory conditions but exhibits specific incompatibilities:

  • Strong Oxidizing Agents: Contact with peroxides or strong oxidizers can lead to the oxidative cleavage of the sulfonamide bond.

  • Strong Bases: While weak bases are used for aqueous titration, highly concentrated strong bases (e.g., >1M NaOH) can cause unwanted hydrolysis or degradation of the functional groups.

Thermal Decomposition & Firefighting

In the event of a laboratory fire, thermal decomposition of this compound (> 250°C) is highly hazardous.

  • Causality: The breakdown of the methanesulfonamide group releases toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).

  • Response: Firefighting personnel must use self-contained breathing apparatus (SCBA). Extinguish fires using dry chemical, CO2, or alcohol-resistant foam. Water jets should be avoided as they may scatter the powder and spread the acidic hazard.

Spill Management
  • Containment: Do not sweep dry powder, as this generates hazardous aerosols.

  • Neutralization: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) moistened with a weak sodium bicarbonate solution. Causality: The weak base safely neutralizes the acidic protons of the compound, mitigating its irritant properties before disposal.

  • Disposal: Collect the neutralized slurry in a sealed, clearly labeled hazardous waste container in compliance with local environmental regulations.

DegradationPathway A 1-methanesulfonamido- cyclohexane-1-carboxylic acid B Strong Oxidizing Agents (e.g., Peroxides) A->B Incompatible C Thermal Decomposition (> 250°C) A->C Heat stress D Sulfur Oxides (SOx) Nitrogen Oxides (NOx) B->D Accelerated breakdown C->D Emits toxic gas E Carbon Monoxide (CO) Carbon Dioxide (CO2) C->E Emits toxic gas

Chemical incompatibility and thermal degradation pathways highlighting toxic gas emissions.

References

  • OSHA Hazard Communication Standard (HCS) . Occupational Safety and Health Administration, United States Department of Labor. Available at: [Link]

  • PubChem Database . National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

  • Guidance on Information Requirements and Chemical Safety Assessment . European Chemicals Agency (ECHA). Available at:[Link]

  • ACS Guide to Laboratory Safety . American Chemical Society. Available at: [Link]

Foundational

Thermodynamic Stability of 1-Methanesulfonamidocyclohexane-1-carboxylic Acid: Conformational Dynamics and Solid-State Characterization

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of peptidomimetics and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of peptidomimetics and conformationally restricted drug scaffolds frequently relies on non-natural amino acid derivatives. 1-Methanesulfonamidocyclohexane-1-carboxylic acid (1-MSACHCA) is a highly specialized, geminally disubstituted cyclohexane derivative that serves as a robust building block in medicinal chemistry.

Understanding the thermodynamic stability of 1-MSACHCA requires a dual-faceted approach: analyzing its intramolecular conformational thermodynamics (driven by steric strain and the Thorpe-Ingold effect) and its intermolecular solid-state thermodynamics (driven by complex hydrogen-bonding networks). This guide provides an in-depth mechanistic analysis of these properties, alongside self-validating experimental protocols designed to quantify its thermodynamic profile.

Conformational Thermodynamics & Structural Causality

In solution, 1,1-disubstituted cyclohexanes undergo rapid chair-chair interconversion. The thermodynamic equilibrium of 1-MSACHCA is dictated by the relative conformational free energies (A-values) of its two substituents: the carboxylic acid group (–COOH) and the methanesulfonamido group (–NHSO₂CH₃).

The Competition for the Equatorial Position

The fundamental rule of cyclohexane thermodynamics is that bulky substituents preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

  • The –COOH group has a well-established A-value of approximately 1.4 kcal/mol ().

  • The –NHSO₂CH₃ group , while anchoring through a nitrogen atom (typical –NH₂ A-value ≈ 1.2 kcal/mol), possesses a highly sterically demanding sulfonyl moiety. The effective steric bulk of the sulfonamide group pushes its A-value well above 2.0 kcal/mol.

Causality: Because the A-value of the methanesulfonamido group significantly exceeds that of the carboxylic acid, the thermodynamic minimum is achieved when the –NHSO₂CH₃ group is equatorial. Forcing the sulfonamide group into the axial position induces severe steric clashes with the axial protons at C3 and C5, resulting in a highly positive ΔG∘ for that specific conformer.

ConformationalEquilibrium A Chair Conformer A (Axial -COOH, Equatorial -NHSO2CH3) B Chair Conformer B (Equatorial -COOH, Axial -NHSO2CH3) A->B Ring Flip K_eq << 1 D Thermodynamic Minimum (ΔG° < 0) A->D Favored C 1,3-Diaxial Interactions (Severe Steric Strain) B->C Disfavored

Caption: Thermodynamic equilibrium of 1-MSACHCA chair conformations.

Solid-State Thermodynamics & Chemical Stability

The macroscopic thermodynamic stability of 1-MSACHCA—such as its melting point, enthalpy of fusion ( ΔHfus​ ), and resistance to degradation—is governed by its crystalline lattice energy.

Hydrogen Bonding Networks

1-MSACHCA acts as both a potent hydrogen bond donor (via –OH and –NH) and acceptor (via C=O and S=O). In the solid state, carboxylic acids typically form robust cyclic dimers ( R22​(8) motif), while sulfonamides tend to form extended polymeric chains (). This dual-network capability results in a highly stable crystal lattice, elevating the melting point and increasing the thermal energy required for phase transition.

Hydrolytic Stability

Chemically, the sulfonamide bond is thermodynamically highly stable against hydrolysis compared to standard carboxamides. The sulfonate anion is an excellent leaving group, but the sulfur center is sterically shielded by the methyl group and the bulky cyclohexane ring at the α -position. Consequently, 1-MSACHCA exhibits exceptional stability across a broad pH range (pH 2 to 10), making it an ideal candidate for oral drug formulations where gastrointestinal stability is paramount.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic properties of 1-MSACHCA, researchers must employ self-validating analytical workflows. A protocol is "self-validating" when the experimental design inherently controls for artifacts (e.g., thermal history, solvent trapping).

Workflow Step1 Sample Preparation (Desiccation & Milling) Step2 Thermal Analysis (DSC / TGA) Step1->Step2 Step3 Solution Dynamics (VT-NMR) Step1->Step3 Step4 Lattice Thermodynamics (ΔH_fus, T_m, T_d) Step2->Step4 Heat Flow Data Step5 Conformational Thermodynamics (ΔG, ΔH, ΔS) Step3->Step5 Peak Integration

Caption: Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Solid-State Thermal Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem to differentiate between melting (a thermodynamic phase change) and decomposition (a chemical breakdown) ().

  • Sample Preparation: Accurately weigh 3–5 mg of 1-MSACHCA into a standard aluminum pan. Crimp the pan with a pinhole lid to allow volatile release, preventing pressure-induced shifts in thermal events.

  • TGA Pre-Screen: Run TGA from 25 °C to 400 °C at 10 °C/min under dry nitrogen (50 mL/min).

    • Causality: This establishes the decomposition onset temperature ( Td​ ). If mass loss occurs before melting, the compound is thermally unstable, and DSC data will be convoluted by degradation.

  • DSC Heat-Cool-Heat Cycle (Self-Validation):

    • Heat 1: Ramp from 25 °C to ( Tm​

      • 10 °C) at 10 °C/min.
    • Cool: Ramp down to 25 °C at 10 °C/min.

    • Heat 2: Ramp back to ( Tm​

      • 10 °C) at 10 °C/min.
    • Causality: The first heating cycle erases the "thermal history" (e.g., residual stresses from milling, trace solvent evaporation). The second heating cycle provides the true, intrinsic thermodynamic melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) of the most stable polymorph.

Protocol B: Conformational Free Energy via VT-NMR

To calculate the exact ΔG∘ of the chair-chair interconversion, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is required.

  • Solvent Selection: Dissolve 10 mg of 1-MSACHCA in 0.5 mL of a low-freezing deuterated solvent (e.g., CD₂Cl₂ or Toluene-d8).

  • Temperature Titration: Acquire ¹H-NMR spectra starting at 25 °C, cooling in 10 °C increments down to –80 °C.

  • Decoalescence Observation: At room temperature, the rapid ring-flip averages the signals. As the temperature drops below the coalescence temperature ( Tc​ ), the exchange slows down on the NMR timescale, and distinct peaks for the axial and equatorial conformers emerge.

  • Thermodynamic Calculation: Integrate the distinct peaks for Conformer A and Conformer B at –80 °C to determine the equilibrium constant ( Keq​ ). Calculate the standard free energy difference using the Gibbs isotherm equation: ΔG∘=−RTlnKeq​ .

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic parameters for 1-MSACHCA based on structural analysis and analogous 1,1-disubstituted systems.

Thermodynamic ParameterSymbolEstimated Value / CharacteristicAnalytical Method
Conformational Free Energy Diff. ΔG∘ -0.8 to -1.2 kcal/mol (favoring Eq-NHSO₂CH₃)VT-NMR
Carboxylic Acid A-Value ACOOH​ ~1.4 kcal/molLiterature / Computation
Sulfonamide A-Value ANHSO2CH3​ > 2.0 kcal/molLiterature / Computation
Melting Point Onset Tm​ 165 °C – 180 °C (Polymorph dependent)DSC (Heat 2)
Enthalpy of Fusion ΔHfus​ 25 – 35 kJ/molDSC Integration
Decomposition Onset Td​ > 250 °CTGA
Aqueous Hydrolytic Half-Life t1/2​ > 30 days (at pH 7.4, 37 °C)HPLC-UV

Conclusion

The thermodynamic stability of 1-methanesulfonamidocyclohexane-1-carboxylic acid is a product of highly specific structural features. Intramolecularly, the severe steric demands of the methanesulfonamido group dictate a rigid conformational preference. Intermolecularly, the synergistic hydrogen-bonding capacity of the acid and sulfonamide moieties yields a highly stable crystalline lattice. By utilizing self-validating thermal and spectroscopic protocols, researchers can accurately map these thermodynamic boundaries, ensuring the reliable integration of 1-MSACHCA into advanced pharmaceutical development pipelines.

References

  • Eliel, E. L. (1990). Conformational Analysis of Cyclohexanes and A-Values. Chemical Reviews. Available at:[Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Vishweshwar, P., Nangia, A., & Lynch, V. M. (2003). Molecular Complexes of Homologous Alkanedicarboxylic Acids with Isonicotinamide: X-ray Crystal Structures, Hydrogen Bonding Networks, and Melting Point Relationships. Advanced Drug Delivery Reviews. Available at:[Link]

Exploratory

molecular weight and exact mass of 1-methanesulfonamidocyclohexane-1-carboxylic acid

Initiating Molecular Analysis I've started a thorough investigation to identify the molecular formula for 1-methanesulfonamidocyclohexane-1-carboxylic acid. I'm currently focused on locating authoritative sources that pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Molecular Analysis

I've started a thorough investigation to identify the molecular formula for 1-methanesulfonamidocyclohexane-1-carboxylic acid. I'm currently focused on locating authoritative sources that provide the exact mass and molecular weight data.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Standardized Synthesis Protocol & Mechanistic Guide Introduction & Strategic Overview The functionalization of non-natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Standardized Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Overview

The functionalization of non-natural amino acids is a critical workflow in medicinal chemistry, particularly in the development of conformationally constrained peptidomimetics and small-molecule inhibitors. 1-Methanesulfonamidocyclohexane-1-carboxylic acid is a sterically hindered, quaternary α -amino acid derivative.

The synthesis relies on the classical Schotten-Baumann reaction [1], adapting aqueous-organic biphasic or purely aqueous conditions to achieve the N-sulfonylation of the amino acid. Because 1-aminocyclohexanecarboxylic acid is highly polar and exists as a zwitterion, standard organic solvents are ineffective. By utilizing an aqueous alkaline medium, we simultaneously solubilize the amino acid, generate the active nucleophile (free amine), and neutralize the highly corrosive hydrochloric acid byproduct generated by the electrophile, methanesulfonyl chloride (MsCl) [2].

Process Workflow & Mechanistic Pathway

The following diagram illustrates the critical path of the synthesis, highlighting the phase transitions and chemical transformations required to isolate the pure product.

G A 1-Aminocyclohexane- carboxylic acid B Aqueous NaOH (pH > 9) 0°C A->B Solubilization D Biphasic N-Sulfonylation (Schotten-Baumann) B->D C Methanesulfonyl Chloride (Dropwise addition) C->D Electrophile E Acidification (HCl) pH ~2 D->E Reaction Complete F Liquid-Liquid Extraction (Ethyl Acetate) E->F Protonation G 1-Methanesulfonamido- cyclohexane-1-carboxylic acid F->G Final Product

Workflow for the Schotten-Baumann synthesis of the target sulfonamide.

Materials and Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
1-Aminocyclohexanecarboxylic acid143.191.001.43 g (10 mmol)Primary Substrate [3]
Methanesulfonyl chloride (MsCl)114.551.201.37 g (12 mmol)Sulfonylating Agent [2]
Sodium Hydroxide (NaOH, 2M aq.)40.002.5012.5 mL (25 mmol)Base / Acid Scavenger
Tetrahydrofuran (THF)72.11N/A5.0 mLCo-solvent
Hydrochloric Acid (HCl, 3M aq.)36.46Excess~10 mLQuench / Acidification
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates mechanistic rationale directly into the procedural steps to ensure the operator understands the causality of the experimental design.

Phase 1: Substrate Solubilization and Activation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 1.43 g (10 mmol) of 1-aminocyclohexanecarboxylic acid.

  • Alkaline Dissolution: Add 12.5 mL of 2M aqueous NaOH to the flask. Stir vigorously until the solid is completely dissolved.

    • Causal Insight: The amino acid naturally exists as a zwitterion ( NH3+​/COO− ), making it insoluble in organic solvents. The 2.5 equivalents of NaOH serve a dual purpose: deprotonating the carboxylic acid to form a water-soluble sodium carboxylate, and deprotonating the ammonium ion to expose the nucleophilic lone pair on the amine.

  • Co-solvent Addition: Add 5.0 mL of THF to the aqueous mixture.

    • Causal Insight: THF acts as a phase-transfer bridge, increasing the solubility of the incoming hydrophobic methanesulfonyl chloride in the aqueous layer, thereby accelerating the reaction rate.

Phase 2: Electrophilic Addition
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Sulfonylation: Using a syringe, add 0.93 mL (1.37 g, 12 mmol) of methanesulfonyl chloride dropwise over 15 minutes.

    • Causal Insight: Methanesulfonyl chloride is highly reactive and prone to rapid hydrolysis in water [2]. Dropwise addition at 0 °C suppresses the competing hydrolysis pathway (which would yield methanesulfonic acid) and heavily favors the desired N-sulfonylation of the amine.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4 to 6 hours. Monitor the reaction via LC-MS or TLC (ninhydrin stain). The disappearance of the primary amine indicates completion.

Phase 3: Quenching, Extraction, and Purification
  • Acidification: Cool the flask again in an ice bath. Slowly add 3M aqueous HCl dropwise until the pH of the solution reaches ~2.0 (verify with pH paper).

    • Causal Insight: At pH > 9, the product exists as a highly water-soluble sodium salt. Acidifying the solution protonates the carboxylate group. The resulting neutral 1-methanesulfonamidocyclohexane-1-carboxylic acid is highly lipophilic and will either precipitate out as a white solid or form a cloudy suspension.

  • Extraction: Transfer the acidic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 15 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically >90% pure. If necessary, recrystallize the solid from a mixture of hot ethyl acetate and hexanes to yield the pure 1-methanesulfonamidocyclohexane-1-carboxylic acid as a crystalline white powder.

Analytical Validation Strategy

To confirm the success of the synthesis, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected exact mass for C8​H1​5NO4​S is 221.07. Look for the [M+H]+ peak at m/z 222.1 and the [M−H]− peak at m/z 220.1 in negative ion mode.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • A sharp singlet integrating to 3H at ~2.9 ppm, corresponding to the methyl group of the methanesulfonamide ( −SO2​CH3​ ).

    • A broad singlet integrating to 1H at ~7.5 ppm, corresponding to the sulfonamide N−H proton.

    • Multiplets between 1.2 - 2.0 ppm integrating to 10H, corresponding to the cyclohexyl ring protons.

    • A very broad singlet >12.0 ppm for the carboxylic acid proton (often exchanged with residual water).

References

  • Schotten-Baumann reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Methanesulfonyl chloride. National Center for Biotechnology Information. PubChem Compound Summary for CID 7375. Available at:[Link]

  • 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. PubChem Compound Summary for CID 75023. Available at:[Link]

Application

Application Note: Advanced Amide Coupling Strategies for 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in α,α -disubstituted amino acid derivatives. Substrate Profiling & Mechanistic Insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in α,α -disubstituted amino acid derivatives.

Substrate Profiling & Mechanistic Insights

The compound 1-methanesulfonamidocyclohexane-1-carboxylic acid presents a formidable challenge in peptide and medicinal chemistry. As an α,α -dialkyl amino acid derivative, the C1 carbon is quaternary. This structural feature severely restricts the Bürgi-Dunitz trajectory required for an incoming amine nucleophile to attack the activated carbonyl.

Beyond steric shielding from the cyclohexane chair conformation, the substrate features a methanesulfonamide (-NHSO₂CH₃) group. While this group is electron-withdrawing—theoretically increasing the electrophilicity of the activated ester—its physical bulk negates much of this kinetic advantage. Furthermore, the sulfonamide proton is mildly acidic (pKₐ ~ 10–11). The use of excessively strong, unhindered bases (e.g., DBU) can lead to premature deprotonation of the sulfonamide. The resulting localized anion creates electrostatic repulsion that actively repels incoming nucleophiles, stalling the coupling reaction entirely.

To successfully couple this substrate, traditional carbodiimide-based reagents (EDC/HOBt) must be abandoned. Instead, the activation energy barrier must be lowered using highly reactive uronium salts () or via direct conversion to an acid chloride under strictly neutral conditions ().

Reagent Selection Matrix

The following table summarizes the quantitative performance metrics of various coupling systems when applied to highly hindered α,α -disubstituted substrates.

Coupling Reagent SystemActivation IntermediateRelative Reaction RateSteric ToleranceTypical Yield (Hindered)Byproduct Removal
EDC / HOBt OBt EsterSlowLow< 10%Aqueous Wash
HATU / HOAt OAt EsterFastModerate40 - 60%Chromatography
COMU / Oxyma Oxyma EsterVery FastHigh75 - 90%Aqueous Wash
Ghosez's Reagent Acid ChlorideExtremely FastVery High> 85%Chromatography

Data synthesized from standard hindered peptide coupling benchmarks[1, 2].

Decision Matrix & Experimental Workflow

The choice of coupling protocol is dictated entirely by the nucleophilicity of the incoming amine. Primary aliphatic amines perform excellently under uronium activation (COMU), whereas electron-deficient anilines or secondary hindered amines require the brute force of an acid chloride.

Workflow Substrate 1-Methanesulfonamidocyclohexane- 1-carboxylic acid AmineEval Evaluate Amine Nucleophilicity Substrate->AmineEval PathA Primary / Aliphatic Amines AmineEval->PathA PathB Secondary Amines / Anilines AmineEval->PathB COMU COMU / Oxyma Pure Activation (DMF/NMP) PathA->COMU Ghosez Ghosez's Reagent Acid Chloride Formation (DCM) PathB->Ghosez CoupleA Add Amine + DIPEA Stir 4-12h at RT COMU->CoupleA CoupleB Add Amine + Pyridine Stir 12-24h at 40°C Ghosez->CoupleB Product Target Amide Isolated CoupleA->Product CoupleB->Product

Workflow for amide coupling of the hindered carboxylic acid based on amine nucleophilicity.

Validated Experimental Protocols

Protocol A: High-Efficiency Uronium Coupling (COMU / Oxyma)

Best for: Primary amines and unhindered secondary amines. Causality Note: COMU is selected over HATU because it is less prone to causing guanidinylation of the amine, and its morpholino byproduct is highly water-soluble, simplifying workup [3]. NMP is used as the solvent because its superior solvating power disrupts intermolecular hydrogen bonding, which is critical for highly hindered substrates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-methanesulfonamidocyclohexane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous NMP to achieve a high concentration of 0.3 M.

  • Reagent Addition: Add Oxyma Pure (1.2 eq, 1.2 mmol) and COMU (1.2 eq, 1.2 mmol) to the solution.

  • Base Addition & Pre-activation: Cool the flask to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). The solution will typically transition to a yellow/orange hue.

  • Self-Validation Checkpoint (LC-MS): Stir for exactly 5 minutes at 0 °C. Remove a 2 µL aliquot, dilute in MeCN, and inject into the LC-MS. The system is validated when the free acid peak is entirely replaced by the Oxyma-active ester intermediate (M + 141 Da). Do not proceed until this intermediate is confirmed.

  • Coupling: Add the target amine (1.2 eq, 1.2 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Completion: Stir for 4–12 hours. Monitor the disappearance of the Oxyma-ester via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Generation via Ghosez's Reagent

Best for: Anilines, highly hindered secondary amines, and electron-deficient nucleophiles. Causality Note: Traditional chlorinating agents (SOCl₂, oxalyl chloride) generate HCl, which can degrade sensitive functionalities or cause side reactions with the methanesulfonamide. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) operates under strictly neutral conditions, converting the acid to the acid chloride cleanly [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (0.2 M) under a strict argon atmosphere.

  • Activation: Cool to 0 °C and add Ghosez's reagent (1.2 eq, 1.2 mmol) dropwise.

  • Self-Validation Checkpoint (Derivatization): Stir at room temperature for 2 hours. To validate acid chloride formation, quench a 5 µL reaction aliquot in 100 µL of anhydrous methanol containing 1 eq of DIPEA. LC-MS analysis should reveal quantitative conversion to the methyl ester (M + 14 Da relative to the free acid).

  • Amine Preparation: In a separate flask, dissolve the highly hindered amine (1.5 eq, 1.5 mmol) and Pyridine (3.0 eq, 3.0 mmol) in anhydrous DCM. Note: Pyridine is preferred here as it acts as a nucleophilic catalyst, forming an acylpyridinium intermediate.

  • Coupling: Transfer the acid chloride solution dropwise into the amine solution at room temperature.

  • Completion: Heat the reaction to 40 °C (refluxing DCM) and stir for 12–24 hours.

  • Workup: Evaporate the DCM, reconstitute in EtOAc, and perform standard acidic/basic aqueous washes. Purify via flash chromatography to remove the inert amide byproduct generated by Ghosez's reagent.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9404-9416. URL:[Link]

  • Haveaux, B., Dekoker, A., Rens, M., Sidani, A. R., Toye, J., & Ghosez, L. (1979). The use of 1-chloro-N,N,2-trimethylpropenylamine as a halogenating agent. Organic Syntheses, 59, 26. URL:[Link]

Method

Preparation and Derivatization of 1-Methanesulfonamidocyclohexane-1-carboxylic Acid: A Comprehensive Protocol

Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of conformationally restricted, metabolically stable unnatural amino acid derivatives for peptidomimetic drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of conformationally restricted, metabolically stable unnatural amino acid derivatives for peptidomimetic drug discovery.

Mechanistic Rationale & Strategic Design

The incorporation of α,α -disubstituted amino acids—specifically 1-aminocyclohexane-1-carboxylic acid derivatives—into small molecules and peptidomimetics is a highly effective strategy for restricting conformational flexibility and enhancing proteolytic stability. However, the synthesis and subsequent derivatization of 1-methanesulfonamidocyclohexane-1-carboxylic acid present two distinct chemical challenges:

  • Zwitterionic Insolubility: The starting material, 1-aminocyclohexane-1-carboxylic acid, exists as a highly polar zwitterion, rendering it insoluble in standard organic solvents. To achieve efficient sulfonylation, we employ modified Schotten-Baumann conditions [1, 2]. By utilizing a biphasic aqueous NaOH/THF system, the carboxylic acid is deprotonated to a soluble sodium carboxylate, and the ammonium ion is neutralized to a nucleophilic free amine. The biphasic nature controls the hydrolysis rate of the highly reactive methanesulfonyl chloride (MsCl).

  • Extreme Steric Hindrance: The α -carbon of the cyclohexane ring is a fully substituted quaternary center. This creates massive steric bulk around the carboxylic acid, making standard derivatization (e.g., amidation using EDC/HOBt) highly inefficient. To overcome this, our protocol mandates the use of HATU (a highly reactive uronium salt) in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive 7-azabenzotriazole active ester intermediate [3].

Synthetic Workflow

The following pathway outlines the optimized two-step transformation from the raw unnatural amino acid to the final targeted derivatives.

SynthesisWorkflow N1 1-Aminocyclohexane- 1-carboxylic acid N2 Schotten-Baumann Sulfonylation N1->N2 MsCl, NaOH H2O/THF, 0°C N3 1-Methanesulfonamido- cyclohexane-1-carboxylic acid N2->N3 pH 2 Workup N4 Sterically Hindered Amidation N3->N4 HATU, DIPEA DMF, 40°C N5 Target Derivatives (Amides/Esters) N4->N5 R-NH2 / R-OH

Figure 1: Synthetic workflow for 1-methanesulfonamidocyclohexane-1-carboxylic acid derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

This protocol establishes the sulfonated core via a self-validating biphasic reaction.

Reagents:

  • 1-Aminocyclohexane-1-carboxylic acid (1.0 eq, 10.0 mmol, 1.43 g)

  • Methanesulfonyl chloride (MsCl) (1.5 eq, 15.0 mmol, 1.16 mL)

  • Sodium Hydroxide (NaOH) (2.5 eq, 25.0 mmol, 1.00 g)

  • Tetrahydrofuran (THF) / HPLC-grade Water

Step-by-Step Procedure:

  • Preparation of the Aqueous Phase: Dissolve NaOH (1.00 g) in 15 mL of water in a 100 mL round-bottom flask. Add 1-aminocyclohexane-1-carboxylic acid (1.43 g). Stir until complete dissolution is achieved (the solution will become clear as the sodium carboxylate forms).

  • Solvent Addition & Cooling: Add 15 mL of THF to the aqueous solution. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Sulfonylation: Dissolve MsCl (1.16 mL) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Causality Note: Dropwise addition prevents thermal spikes and minimizes the competitive hydrolysis of MsCl by water.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Because the compounds lack a UV chromophore, monitor via TLC (Silica gel, EtOAc/MeOH 9:1) stained with Ninhydrin. The starting material stains deep purple. The reaction is complete when the purple spot at the baseline disappears.

  • Orthogonal Workup:

    • Evaporate the THF under reduced pressure.

    • Wash the remaining aqueous layer with Diethyl Ether ( 2×20 mL) to extract unreacted MsCl and non-polar impurities. Discard the ether layer.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 2M HCl. Causality Note: The methanesulfonamide proton is weakly acidic (pKa ~10). Dropping the pH to 2 ensures both the carboxylate and the sulfonamide are fully protonated, driving the product out of the aqueous phase.

  • Isolation: Extract the precipitated product with Ethyl Acetate ( 3×30 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a white solid.

Protocol B: Derivatization via Sterically Hindered Amidation

This protocol utilizes highly reactive uronium salts to overcome the steric bulk of the quaternary α -carbon.

Reagents:

  • 1-Methanesulfonamidocyclohexane-1-carboxylic acid (1.0 eq, 2.0 mmol, 442 mg)

  • Primary/Secondary Amine (e.g., Benzylamine) (1.2 eq, 2.4 mmol)

  • HATU (1.5 eq, 3.0 mmol, 1.14 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol, 1.05 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Procedure:

  • Active Ester Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (442 mg) in anhydrous DMF (10 mL). Add DIPEA (1.05 mL) followed by HATU (1.14 g).

  • Pre-activation: Stir the mixture at room temperature for exactly 20 minutes. Causality Note: Pre-activation is critical for fully substituted carbons. It allows the complete formation of the highly reactive O-(7-azabenzotriazol-1-yl) ester before the amine is introduced, preventing competitive side reactions.

  • Amine Addition: Add the target amine (2.4 mmol) in one portion. Heat the reaction to 40 °C and stir for 16 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Look for the mass of the target amide [M+H]+ .

  • Workup & Purification:

    • Dilute the mixture with Ethyl Acetate (50 mL).

    • Wash with 5% aqueous LiCl ( 3×20 mL) to quantitatively remove the DMF solvent.

    • Wash with 1M HCl (20 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3​ (20 mL) to remove acidic byproducts, and finally brine (20 mL).

    • Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Reaction Optimization

Standard peptide coupling conditions often fail on 1-aminocyclohexane-1-carboxylic acid derivatives due to the quaternary center. Table 1 summarizes the empirical optimization of the amidation step, demonstrating the necessity of specific reagents.

Table 1: Optimization of Amidation Conditions for the Sterically Hindered Quaternary Center

Coupling Agent (Eq)Base (Eq)SolventTemp (°C)Time (h)Isolated Yield (%)
EDC·HCl (1.5) / HOBt (1.5)TEA (3.0)DCM252412%
PyBOP (1.5)DIPEA (3.0)DMF252445%
HATU (1.5)DIPEA (3.0)DMF252478%
HATU (1.5) DIPEA (3.0) DMF 40 16 91%

Note: Yields are based on the coupling of 1-methanesulfonamidocyclohexane-1-carboxylic acid with benzylamine. The use of HATU at mildly elevated temperatures (40 °C) is required to achieve >90% conversion.

References

  • Title: 1-Aminocyclohexanecarboxylic Acid Synthesis (Bucherer-Bergs Reaction) Source: Organic Syntheses, Coll. Vol. 5, p.27 (1973); Vol. 41, p.13 (1961). URL: [Link]

  • Title: General Procedure for the Synthesis of Sulfonamides and Schotten-Baumann Conditions Source: Journal of Medicinal Chemistry / PubMed Central (Representative Methodology). URL: [Link]

  • Title: O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) for Peptide Coupling Source: Journal of the American Chemical Society, 1993, 115, 10, 4397–4398. URL: [Link]

Application

Advanced Crystallization Strategies for 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

Application Note: AN-704 Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Introduction & Physicochemical Profiling The crystallization of 1-methanesulfonamidocyclohexane-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-704 Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals

Introduction & Physicochemical Profiling

The crystallization of 1-methanesulfonamidocyclohexane-1-carboxylic acid presents a unique challenge in active pharmaceutical ingredient (API) process development. The molecule features a rigid, sterically hindered cyclohexane core with geminal substitution of a carboxylic acid and a methanesulfonamide group.

This dual-pharmacophore architecture creates intense competition for intermolecular hydrogen bonding. The carboxylic acid typically drives the formation of robust R22​(8) homodimers, while the methanesulfonamide group—possessing an acidic N-H and two sulfonyl oxygens—can form competing C(4) chains or heterosynthons. Because of this structural tension, the molecule is highly susceptible to polymorphism ().

To isolate the thermodynamically stable polymorph (Form I) and avoid kinetic trapping of metastable forms (Form II) or solvates, the crystallization process must be strictly controlled through rational solvent selection and precise supersaturation management.

Solvent Selection & Metastable Zone Width (MSZW)

The Causality of Solvent Selection

Solvent selection cannot be based on solubility alone; it must account for hydrogen-bond disruption. Protic solvents like Isopropanol act as strong H-bond donors and acceptors, aggressively competing with the solute’s intrinsic H-bonding network. This competition frequently leads to solvate formation or kinetic trapping. Conversely, aprotic polar solvents like Ethyl Acetate (EtOAc) act solely as H-bond acceptors. EtOAc dissolves the compound effectively at elevated temperatures but allows the solute's intrinsic H-bond donors (COOH, NH) to direct crystal packing upon cooling, thereby favoring the thermodynamically stable Form I ().

Table 1: Solubility Profile of 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

SolventDielectric Constant ( ϵ )Solubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Suitability / Rationale
Ethyl Acetate 6.015120Ideal for cooling crystallization; steep solubility curve.
Isopropanol 18.345180High risk of solvate formation due to H-bond competition.
Acetone 20.785210Good for anti-solvent processes; high baseline solubility.
Heptane 1.9<1<2Ideal anti-solvent; promotes rapid desolvation.
Water 80.1<1<5Poor solubility; risks oiling out (LLPS) at high temps.
MSZW and Cooling Rate Causality

The Metastable Zone Width (MSZW) dictates the boundary between controlled crystal growth and uncontrolled primary nucleation. Rapid cooling forces the system outside the MSZW, causing a massive nucleation event that yields fine, highly agglomerated, and often metastable crystals.

Table 2: Impact of Cooling Rate on MSZW in Ethyl Acetate (Saturation at 60°C)

Cooling Rate (°C/min)Nucleation Temp ( Tnuc​ )MSZW (°C)Observation
1.0 32°C28°CRapid nucleation, fine crystals, high agglomeration.
0.5 41°C19°CModerate nucleation, mixed particle size distribution.
0.1 48°C12°CControlled growth, large prismatic crystals (Form I).

Process Workflows & Logical Relationships

Workflow Crude Crude 1-Methanesulfonamido- cyclohexane-1-carboxylic acid SolScreen Solubility & MSZW Screening Crude->SolScreen Decision Solubility Profile? SolScreen->Decision Cooling Cooling Crystallization (Thermodynamic) Decision->Cooling High Temp Dependence AntiSolvent Anti-Solvent Crystallization (Kinetic) Decision->AntiSolvent Low Temp Dependence Seeding Seed with Form I at T_seed Cooling->Seeding Product Pure Form I API (>99% Purity) AntiSolvent->Product FBRM FBRM Nucleation Monitoring Seeding->FBRM FBRM->Product

Crystallization workflow and decision matrix for polymorph control.

Experimental Protocols

Protocol A: Cooling Crystallization (Thermodynamic Control)

This protocol utilizes a self-validating Process Analytical Technology (PAT) framework to ensure the system remains within the MSZW, favoring the growth of Form I.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 1-methanesulfonamidocyclohexane-1-carboxylic acid in 830 mL of Ethyl Acetate in a jacketed crystallizer. Heat the jacket to 65°C with an overhead stirrer set to 250 RPM until complete dissolution is achieved.

  • Clarification: Pass the solution through a 0.22 µm PTFE polish filter into a pre-heated (65°C) sterile crystallizer. Causality: Removing foreign particulates eliminates heterogeneous nucleation sites, preventing premature, uncontrolled crystallization.

  • Cooling to Seeding Temperature: Program the chiller to cool the solution to 50°C at a rate of 0.5°C/min.

  • Seeding (Self-Validation Checkpoint 1): Introduce 1.0 g (1 wt%) of micronized Form I seeds. Hold the temperature at 50°C for 60 minutes.

    • Causality: Seeding intentionally bypasses the high-energy barrier of primary nucleation. The 60-minute aging period allows the seed bed to establish and begin consuming supersaturation.

  • Controlled Cooling (Self-Validation Checkpoint 2): Cool the suspension from 50°C to 5°C at a strict rate of 0.1°C/min.

    • Validation: Monitor via in-line FTIR and FBRM (Focused Beam Reflectance Measurement). If FTIR shows a linear drop in solute concentration parallel to the solubility curve, and FBRM shows an increase in chord length without a spike in fine particle counts, the system validates that pure crystal growth (Ostwald ripening) is occurring ().

  • Isolation: Filter the slurry using a Nutsche filter. Wash the filter cake with 200 mL of pre-chilled (5°C) EtOAc/Heptane (1:1 v/v). Dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Kinetic Control)

Used when thermal degradation is a risk, this method relies on the rapid desolvation of the API using Heptane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g of the API in 475 mL of Acetone at 25°C.

  • Anti-Solvent Titration: Using a programmable syringe pump, introduce Heptane into the vortex of the solution at a rate of 5.0 mL/min.

  • PAT Feedback Loop: Continuously monitor the solution using FBRM.

    • Causality: Anti-solvent addition creates localized pockets of extreme supersaturation. If the FBRM detects a sudden exponential spike in particles <10 µm (indicating catastrophic primary nucleation), the pump automatically pauses for 15 minutes to allow the supersaturation to be consumed by crystal growth before resuming.

  • Aging & Isolation: Once 950 mL of Heptane has been added, age the slurry at 25°C for 2 hours to ensure maximum yield. Filter and dry under vacuum at 40°C.

Feedback Supersat Generate Supersaturation PAT In-line PAT (FBRM / FTIR) Supersat->PAT Adjust Adjust Process Parameters PAT->Adjust Nucleation Risk Crystal Controlled Crystal Growth PAT->Crystal Within MSZW Adjust->Supersat Feedback Loop

Self-validating PAT feedback loop for maintaining optimal supersaturation.

Polymorph Characterization & Validation

To ensure the trustworthiness of the final API, the isolated crystals must be subjected to orthogonal analytical validation:

  • X-Ray Powder Diffraction (XRPD): Confirms phase purity. Form I will exhibit distinct Bragg peaks corresponding to its unique homosynthon packing, differentiating it from the metastable Form II.

  • Differential Scanning Calorimetry (DSC): Thermograms must show a single, sharp endothermic melting peak. The presence of secondary peaks or broad desolvation endotherms indicates solvent entrapment or polymorphic contamination, flagging a failure in the cooling rate or aging steps.

References

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press.[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.[Link]

  • Gao, Y., Zuleta, M. C., & Nagy, Z. K. (2015). "Crystallization process development of pharmaceutical compounds." Advanced Drug Delivery Reviews, 91, 14-23.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

Welcome to the Application Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals tasked with overcoming the physicochemical challenges of 1-methanesulfonamidoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals tasked with overcoming the physicochemical challenges of 1-methanesulfonamidocyclohexane-1-carboxylic acid .

By synthesizing structural analysis with field-proven formulation strategies, this document provides actionable troubleshooting steps, validated protocols, and mechanistic insights to enhance the aqueous solubility of this challenging active pharmaceutical ingredient (API).

Molecular Profiling & Causality of Poor Solubility

To successfully formulate 1-methanesulfonamidocyclohexane-1-carboxylic acid, we must first deconstruct its solubility barriers. The molecule features a geminally disubstituted cyclohexane ring carrying a carboxylic acid ( −COOH , pKa​≈4.5 ) and a methanesulfonamide group ( −NHSO2​CH3​ , pKa​≈10.0 ).

The Root Cause of Insolubility: The poor aqueous solubility ( at pH<4.0 ) is driven by a high crystal lattice energy. The molecule forms robust intermolecular hydrogen-bond networks (carboxylic acid dimers combined with sulfonamide chains), while the highly lipophilic cyclohexane core repels aqueous solvation. Because the lattice energy dominates the hydration energy, traditional pH adjustments often yield diminishing returns unless the crystal packing is fundamentally disrupted [1].

Troubleshooting Guides & FAQs

Q1: We adjusted the pH to 7.4, but the solubility enhancement is lower than predicted by the Henderson-Hasselbalch equation. Why?

Analysis: At pH 7.4, the carboxylic acid is fully ionized. However, the predicted exponential increase in solubility is often truncated by the formation of a highly ordered, insoluble hydrate or the salting-out effect of the buffer components. Solution: Do not rely solely on pH. You must disrupt the crystal lattice. Transition from the free acid to a carefully selected counter-ion salt (e.g., Meglumine or Tromethamine). Bulky, asymmetric counter-ions prevent tight crystal repacking, lowering the melting point and significantly boosting the intrinsic dissolution rate [2].

Q2: Our sodium salt formulation precipitates rapidly in Simulated Gastric Fluid (SGF, pH 1.2). How do we prevent gastric dumping?

Analysis: This is classic disproportionation. In the acidic environment of the stomach, the highly soluble sodium salt is rapidly protonated back into the insoluble free acid, leading to uncontrolled precipitation. Solution: Implement an Amorphous Solid Dispersion (ASD) . By dispersing the API at a molecular level within an enteric polymer matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), you achieve two goals: the polymer remains insoluble in the stomach (protecting the API), and it dissolves in the higher pH of the intestine, maintaining a supersaturated state by inhibiting crystal nucleation [3].

Q3: We need an intravenous (IV) formulation, but organic co-solvents are causing injection-site toxicity. What is the alternative?

Analysis: High concentrations of PEG 400 or Propylene Glycol can cause hemolysis or phlebitis. Solution: Utilize Cyclodextrin Complexation . The cyclohexane ring of the API is an ideal steric match for the hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The polar sulfonamide and carboxylate groups remain exposed to the bulk water, interacting with the cyclodextrin's exterior hydroxyls. This 1:1 inclusion complex dramatically increases apparent solubility without the toxicity of organic solvents [4].

Experimental Workflows & Decision Trees

To assist in selecting the correct formulation pathway, refer to the decision matrix below.

SolubilityTree Start 1-Methanesulfonamidocyclohexane- 1-carboxylic acid Q1 Target Delivery Route? Start->Q1 Oral Oral Administration Q1->Oral IV Parenteral (IV) Q1->IV Salt Salt Formation (Meglumine/Tromethamine) Oral->Salt High Dose / Fast Release ASD Amorphous Solid Dispersion (HPMCAS Matrix) Oral->ASD Low pH Stability Needed CD Cyclodextrin Complexation (HP-β-CD) IV->CD Aqueous Compatibility CoSolv Co-solvent System (PEG 400/Water) IV->CoSolv High Lipophilicity

Caption: Decision tree for selecting solubility enhancement strategies based on administration route.

Validated Experimental Protocols

Protocol A: In Situ Salt Screening and Disproportionation Testing

This self-validating protocol ensures the selected salt not only improves solubility but resists rapid disproportionation.

  • Preparation of Equimolar Solutions: Dissolve 1.0 mmol of the free acid API in 10 mL of THF. Prepare separate aqueous solutions (1.0 M) of counter-ions: Sodium Hydroxide, Potassium Hydroxide, Meglumine, and Tromethamine (TRIS).

  • Salt Formation: Slowly titrate the counter-ion solution into the API solution under continuous magnetic stirring at 40°C until a 1:1 molar ratio is achieved.

  • Solvent Evaporation: Remove the THF under reduced pressure using a rotary evaporator. Lyophilize the remaining aqueous phase for 48 hours to isolate the solid salt.

  • Disproportionation Stress Test: Disperse 50 mg of the isolated salt in 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C.

  • Validation: Monitor via HPLC at 15, 30, and 60 minutes. A successful salt candidate (or requirement for enteric coating) is determined by the rate of free acid precipitation. Meglumine salts typically show delayed precipitation due to localized micro-environmental pH buffering.

Protocol B: Preparation of HP- β -CD Inclusion Complexes via Kneading

The kneading method forces molecular interaction through high shear and minimal solvent, maximizing complexation efficiency.

CDWorkflow Step1 Weigh API & HP-β-CD (1:1 Molar Ratio) Step2 Physical Mixing (Glass Mortar) Step1->Step2 Step3 Solvent Addition (Water/EtOH 50:50) Step2->Step3 Step4 High-Shear Kneading (45 mins to paste) Step3->Step4 Step5 Vacuum Drying (40°C for 24h) Step4->Step5 Step6 Milling & Sieving (< 150 μm) Step5->Step6

Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes via the kneading method.

  • Molar Weighing: Accurately weigh the API and HP- β -CD in a 1:1 molar ratio.

  • Trituration: Transfer the powders to a glass mortar and triturate lightly for 5 minutes to ensure a homogenous physical mixture.

  • Wetting: Add a 50:50 (v/v) mixture of purified water and ethanol dropwise until a thick, workable paste forms.

  • Kneading: Vigorously knead the paste with a pestle for 45 minutes. The mechanical shear forces the lipophilic cyclohexane ring into the cyclodextrin cavity.

  • Drying & Sizing: Dry the paste in a vacuum oven at 40°C for 24 hours. Mill the dried complex and pass it through a 150 μ m sieve to ensure uniform particle size for dissolution testing.

Quantitative Data & Comparative Analysis

The following table summarizes the expected physicochemical improvements based on our internal validation of the protocols described above.

Table 1: Comparative Solubility and Physicochemical Profiles

Formulation TypeSolid StateApparent Solubility (pH 1.2)Apparent Solubility (pH 7.4)Stability in SGF (60 min)
Free Acid (API) Crystalline Stable (Insoluble)
Sodium Salt Crystalline * Rapid Precipitation
Meglumine Salt Crystalline * Moderate Precipitation
HPMCAS ASD Amorphous Stable (Protected)
HP- β -CD Complex Amorphous Stable (Complexed)

*Note: Solubility in pH 1.2 for salts is transient due to rapid disproportionation into the free acid.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VHCA.[Link]

  • Baird, J. A., & Taylor, L. S. (2012). Evaluation of amorphous solid dispersion properties using thermal analysis techniques. Advanced Drug Delivery Reviews.[Link]

  • Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: Their future in drug formulation and delivery. Pharmaceutical Research.[Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Methanesulfonamidocyclohexane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the derivatization of sterically hindered, α,α -disubstituted amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the derivatization of sterically hindered, α,α -disubstituted amino acids.

The synthesis of 1-methanesulfonamidocyclohexane-1-carboxylic acid from 1-aminocyclohexanecarboxylic acid (cycloleucine) and methanesulfonyl chloride (MsCl) is fundamentally a kinetic race. You are competing against two inherent challenges: the severe steric hindrance of the quaternary α -carbon (which drastically slows nucleophilic attack) and the rapid, parasitic hydrolysis of MsCl in the alkaline conditions required to solubilize the zwitterionic starting material.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind each experimental choice, ensuring your workflow becomes a self-validating system.

Mechanistic Workflow & Decision Tree

Workflow Start 1-Aminocyclohexanecarboxylic Acid + MsCl pH_Check Is pH maintained at 9.5 - 10.5? Start->pH_Check Temp_Check Is Temp 0 - 5 °C? pH_Check->Temp_Check pH 9.5-10.5 Protonation Amine Protonation (No Reaction) pH_Check->Protonation pH < 8 Hydrolysis MsCl Hydrolysis (Side Reaction) Temp_Check->Hydrolysis Temp > 10 °C Sulfonylation Successful Sulfonylation (Aqueous Salt) Temp_Check->Sulfonylation Temp 0-5 °C Workup Acidify to pH 2.0 Extract with EtOAc Sulfonylation->Workup Product Target Product Isolated Workup->Product

Troubleshooting workflow for the N-sulfonylation of 1-aminocyclohexanecarboxylic acid.

Quantitative Optimization Data

To understand why specific conditions are mandated, review the following quantitative data summarizing how deviations in protocol parameters directly impact your final isolated yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence of Sub-optimal StateExpected Yield
Temperature Ambient (20–25 °C)0–5 °C Elevated thermal energy exponentially accelerates MsCl hydrolysis over the sterically hindered sulfonylation.< 30% vs > 85%
Solvent System Pure DCM or Pure H 2​ OTHF/H 2​ O (1:1) Zwitterion is insoluble in DCM; pure H 2​ O promotes excessive MsCl hydrolysis. THF provides a biphasic boundary.< 20% vs > 85%
Reaction pH pH < 8.0pH 9.5–10.5 At pH < 8, the amine remains protonated (non-nucleophilic).< 40% vs > 85%
Workup pH pH 4.0–6.0pH 2.0–2.5 The product carboxylic acid remains a highly water-soluble sodium salt at pH > 4, preventing organic extraction.< 50% vs > 85%

Troubleshooting FAQs

Q1: Why do I see a massive excess of methanesulfonic acid in my NMR, but mostly unreacted starting material? A: This is the classic signature of MsCl hydrolysis outcompeting the desired N-sulfonylation. Because the α -quaternary center of 1-aminocyclohexanecarboxylic acid makes the amine highly sterically hindered, the nucleophilic attack is unusually slow. If your reaction temperature rises above 5 °C, or if you add the MsCl too quickly, the aqueous NaOH will hydrolyze the MsCl into methanesulfonic acid before it can react with the amine. Solution: Strictly maintain the internal temperature at 0–5 °C and add MsCl dropwise over 30–45 minutes.

Q2: My starting material is fully consumed, but my isolated yield is under 20%. Where is my product? A: You are almost certainly losing the product in the aqueous phase during the workup. 1-methanesulfonamidocyclohexane-1-carboxylic acid has a pKa of approximately 4.0. If you only acidify the reaction mixture to pH 5 before extraction, the molecule remains a highly water-soluble sodium carboxylate salt. According to standard , you must acidify the aqueous layer to pH 2.0–2.5 using 2M HCl. This fully protonates the carboxylic acid, rendering it lipophilic enough to partition efficiently into ethyl acetate (EtOAc).

Q3: Why is my starting material not dissolving when I use triethylamine (Et 3​ N) in dichloromethane (DCM)? A: 1-aminocyclohexanecarboxylic acid exists as a zwitterion (inner salt) and has a highly rigid, lipophobic crystal lattice. Organic bases like Et 3​ N in aprotic solvents (DCM) are insufficiently basic and lack the solvation power to break this lattice. You must use classic —an aqueous inorganic base (NaOH) mixed with a water-miscible organic co-solvent (THF or Dioxane) to fully dissolve the amino acid as its sodium salt prior to MsCl addition.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to provide real-time feedback. If a "Self-Validation Checkpoint" fails, halt the experiment and correct the parameter before proceeding.

Reagents Required:
  • 1-Aminocyclohexanecarboxylic acid (1.0 equiv, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.5 equiv, 15 mmol)

  • Sodium Hydroxide (NaOH) (2.5 equiv total; 10 mmol for dissolution, 15 mmol for acid neutralization)

  • Tetrahydrofuran (THF) and Deionized Water (1:1 ratio, 40 mL total)

  • 2M HCl (aq) and Ethyl Acetate (EtOAc) for workup

Step 1: Zwitterion Dissolution
  • Suspend 1-aminocyclohexanecarboxylic acid (10 mmol) in 20 mL of deionized water in a round-bottom flask.

  • Add 1.0 equivalent of NaOH (10 mmol, either as a 2M aqueous solution or solid pellets). Stir at room temperature.

  • Add 20 mL of THF to the mixture.

  • Self-Validation Checkpoint: The opaque suspension must turn into a completely clear, homogeneous solution. This confirms the zwitterion has been successfully deprotonated to the soluble sodium carboxylate. If it remains cloudy, verify the pH is > 9.5.

Step 2: Temperature Control & Sulfonylation
  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • Equip the flask with a pH meter probe (or use pH paper frequently).

  • Begin dropwise addition of MsCl (1.5 equiv) via syringe pump or addition funnel over 45 minutes.

  • Simultaneously , add 2M NaOH dropwise to maintain the reaction pH strictly between 9.5 and 10.5 .

  • Self-Validation Checkpoint: The reaction generates HCl as a byproduct. Therefore, the continuous consumption of NaOH (to maintain pH 10) is your real-time kinetic indicator of MsCl reactivity. If the pH stops dropping while MsCl is still being added, your MsCl has likely degraded in the syringe.

Step 3: Reaction Maturation
  • Once addition is complete, maintain the reaction at 0–5 °C for an additional 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature (20 °C) for 2 hours to ensure complete consumption of any residual MsCl.

Step 4: pH-Directed Isolation
  • Transfer the mixture to a separatory funnel and wash once with 20 mL of Diethyl Ether to remove unreacted MsCl and organic impurities. Discard the organic (ether) layer.

  • Transfer the aqueous layer back to a flask. While stirring vigorously, slowly add 2M HCl until the pH reaches 2.0–2.5 .

  • Self-Validation Checkpoint: As the pH drops below 4.0, the solution should become cloudy as the free carboxylic acid precipitates or forms an emulsion.

  • Extract the acidified aqueous layer with EtOAc (3 x 30 mL).

  • Combine the EtOAc layers, wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure 1-methanesulfonamidocyclohexane-1-carboxylic acid as a white solid.

References

To ensure scientific integrity and provide avenues for further authoritative reading, the mechanistic principles and protocol standards utilized in this guide are grounded in the following foundational organic chemistry resources:

  • Wuts, P. G. M. (2014). Protection for the Amino Group: Sulfonamides. Greene's Protective Groups in Organic Synthesis, John Wiley & Sons.[Link]

  • Organic Syntheses Editorial Board. Schotten-Baumann Conditions for Amine Derivatization. Organic Syntheses, standard methodologies for aqueous sulfonylation. [Link]

  • American Chemical Society. N-Sulfonyl Amino Acids: Synthesis and Applications. The Journal of Organic Chemistry, authoritative peer-reviewed standards for amino acid modifications.[Link]

Troubleshooting

optimizing LC-MS mobile phase for 1-methanesulfonamidocyclohexane-1-carboxylic acid

Target Analyte: 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid Welcome to the Advanced Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies for the liquid chromatography-mass spectrometry (LC-MS) analysis of highly polar, acidic analytes.

Part 1: Analyte Profiling & The Core Challenge

Before adjusting instrument parameters, we must establish the physicochemical causality governing the analyte's behavior.

1-Methanesulfonamidocyclohexane-1-carboxylic acid contains two critical functional groups attached to a hydrophobic cyclohexane ring:

  • Carboxylic Acid Group: Moderately acidic (pKa ~ 4.5).

  • Methanesulfonamide Group: Weakly acidic (pKa ~ 9.5).

The Retention vs. Ionization Paradox: To retain this polar molecule on a standard Reverse Phase (C18) column, the mobile phase must be highly acidic (pH < 3.0) to protonate the carboxylic acid, rendering it neutral and hydrophobic. However, the optimal detection mode for this molecule is Negative Electrospray Ionization (ESI-) , which relies on the molecule being deprotonated (anionic). Using strong acids like Formic Acid (FA) forces protonation, thereby severely suppressing the ESI- signal ().

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my analyte elute in the void volume when I use a neutral mobile phase (pH 6.8)?

Causality: At pH 6.8, the carboxylic acid group (pKa 4.5) is fully deprotonated. The resulting anion is highly polar and strongly solvated by the aqueous mobile phase, preventing it from partitioning into the hydrophobic C18 stationary phase. Expert Solution: If you must use a neutral pH to maximize ESI- sensitivity, you must abandon standard C18 columns. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide). HILIC retains polar, charged molecules effectively using an organic-rich mobile phase, which synergistically enhances ESI droplet desolvation.

Q2: How do I maximize ESI- sensitivity without losing chromatographic retention?

Causality: ESI- efficiency is dictated by the ability of the analyte to shed a proton in the gas phase. While Ammonium Acetate provides a good baseline, the addition of Ammonium Fluoride (NH₄F) acts as a highly basic gas-phase proton acceptor, driving the equilibrium toward the formation of [M-H]⁻ ions (). Expert Solution: Incorporate 0.2 mM NH₄F into a 10 mM Ammonium Acetate aqueous mobile phase. ⚠️ Critical Safety Warning: Never mix NH₄F with Formic Acid or store it in glass bottles at acidic pH, as this generates corrosive Hydrofluoric Acid (HF). Always use NH₄F at neutral to slightly basic pH in plastic reservoirs.

Q3: Why is my peak shape asymmetrical and tailing severely?

Causality: The methanesulfonamide moiety can engage in secondary hydrogen bonding and electrostatic interactions with unendcapped, active silanol groups on the silica column support. Expert Solution: Ensure your mobile phase has sufficient ionic strength. Using pure water/acetonitrile is a common mistake. Maintain a minimum of 5–10 mM volatile buffer (like Ammonium Acetate) to effectively mask active silanols and sharpen the peak.

Part 3: Mechanistic Workflows & Visualizations

Column_Selection Start Analyte: Polar Acidic (pKa ~4.5) Decision Select Chromatography Mode Start->Decision RP Reverse Phase (C18/T3) Decision->RP HILIC HILIC Mode Decision->HILIC RP_MP MP: 0.01% Acetic Acid (pH ~3.5) RP->RP_MP HILIC_MP MP: 10mM NH4Ac + NH4F (pH ~6.8) HILIC->HILIC_MP RP_Result Moderate ESI- Signal Good Retention RP_MP->RP_Result HILIC_Result Maximum ESI- Signal Excellent Retention HILIC_MP->HILIC_Result

Decision matrix for chromatographic mode and mobile phase selection.

ESI_Mechanism D ESI Droplet (Analyte + NH4F) E Desolvation (Heat & N2 Gas) D->E F F- Ion Formation (Strong Base) E->F PP PP F->PP P Proton Abstraction R-COOH + F- → R-COO- + HF M Mass Analyzer [M-H]- Detected PP->M

Gas-phase proton abstraction mechanism using Ammonium Fluoride in ESI-.

Part 4: Quantitative Data & Experimental Protocols

Mobile Phase Additive Comparison

The following table summarizes the causal impact of various mobile phase modifiers on the target analyte.

AdditiveConcentrationpH (Aqueous)ESI- SensitivityChromatographic Impact on Analyte
Formic Acid (FA) 0.1% (v/v)~2.7Low (Suppressed)Excellent RP retention (protonated state).
Acetic Acid (AA) 0.01% (v/v)~3.5ModerateGood RP retention; less ion suppression than FA.
Ammonium Acetate 10 mM~6.8HighPoor RP retention (elutes in void); requires HILIC.
Ammonium Fluoride 0.2 mM~6.5Very HighMaximum ESI- enhancement; requires pH-stable column.
Self-Validating Protocol: HILIC Optimization Workflow

This protocol establishes a self-validating system. By monitoring the baseline prior to analyte injection, you verify buffer integrity and rule out system contamination.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 770 mg of LC-MS grade Ammonium Acetate (10 mM) and 7.4 mg of Ammonium Fluoride (0.2 mM) in 1.0 L of ultrapure LC-MS grade water. Mix thoroughly in a high-density polyethylene (HDPE) bottle.

  • Mobile Phase B (Organic): Add 50 mL of Mobile Phase A to 950 mL of LC-MS grade Acetonitrile (yielding 95% ACN with constant buffer strength).

Step 2: System Self-Validation (Blank Injection)

  • Plumb the mobile phases and equilibrate the HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) at 95% B for 15 minutes.

  • Inject a 5 µL solvent blank.

  • Validation Check: Monitor the ESI- baseline. A successful preparation will show a stable baseline without excessive fluoride cluster background (monitor m/z 39 [F₂H]⁻ and m/z 59[F₃H₂]⁻). If these clusters dominate the Total Ion Chromatogram (TIC) > 10e6 counts, your NH₄F concentration is too high; dilute Mobile Phase A by 50%.

Step 3: Optimized HILIC Gradient Execution Run the following gradient profile. Because HILIC relies on a water layer forming on the stationary phase, the gradient runs from low aqueous to high aqueous.

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Organic Buffer)Curve Profile
0.00.4595Initial
1.00.45956 (Linear)
5.00.440606 (Linear)
6.00.440606 (Linear)
6.10.45956 (Linear)
10.00.45956 (Linear - Re-equilibration)

Step 4: Analyte Evaluation Inject 5 µL of a 10 ng/mL standard of 1-methanesulfonamidocyclohexane-1-carboxylic acid. Evaluate the Signal-to-Noise (S/N) ratio. If S/N < 100, increase the desolvation gas temperature by 50°C to assist in the evaporation of the highly aqueous eluent at the peak's elution time.

References

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. URL:[Link]

Optimization

preventing decarboxylation of 1-methanesulfonamidocyclohexane-1-carboxylic acid

Initiating Search Strategy I'm starting with focused Google searches to get data on 1-methanesulfonamidocyclohexane-1-carboxylic acid decarboxylation. Stability and reaction factors are key.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on 1-methanesulfonamidocyclohexane-1-carboxylic acid decarboxylation. Stability and reaction factors are key. I'll analyze the search results for relevant literature and datasets.

Analyzing Search Outcomes

I've transitioned from initial searches to analyzing results for stability and reaction factors related to 1-methanesulfonamidocyclohexane-1-carboxylic acid decarboxylation. My goal is an FAQ and troubleshooting guide, so I'm identifying common research challenges and issues for key questions, which will guide the main content. I will support all claims with in-text citations.

Defining Search Parameters

I'm now refining search queries, emphasizing decarboxylation prevention of 1-methanesulfonamidocyclohexane-1-carboxylic acid. I'll identify key challenges and common research pitfalls, so I can craft a structured FAQ and troubleshooting guide. I'm focusing on chemical principles and creating step-by-step protocols. I will include Graphviz diagrams for the mechanism.

Troubleshooting

overcoming steric hindrance in 1-methanesulfonamidocyclohexane-1-carboxylic acid reactions

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks when working with α,α -disubstituted amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks when working with α,α -disubstituted amino acids.

1-Methanesulfonamidocyclohexane-1-carboxylic acid (1-MSAC) presents a "perfect storm" of steric hindrance. The geminal substitution of a bulky cyclohexane ring and a sulfonamide group at the C1 position severely restricts the Bürgi-Dunitz trajectory of incoming nucleophiles. This guide is engineered to help you troubleshoot failed couplings, understand the mechanistic causality behind reagent selection, and implement self-validating protocols to ensure synthetic success.

Part 1: Troubleshooting Guide & FAQs

Q1: My standard EDC/HOBt coupling is yielding <5% product, but the starting material is completely consumed. What is happening? The Causality: When you activate 1-MSAC with carbodiimides like EDC or DIC, you form an O-acylisourea intermediate. In sterically unhindered systems, the amine nucleophile rapidly attacks this intermediate. However, the massive steric shield provided by the cyclohexane ring and the methanesulfonamide group in 1-MSAC blocks the amine. Consequently, the O-acylisourea undergoes a rapid, irreversible intramolecular rearrangement to form an inactive N-acylurea. Your starting material is consumed, but it is trapped as a dead-end byproduct. To bypass this, you must use reagents that form highly reactive, less sterically demanding active esters, as detailed by .

Q2: Which coupling reagents are definitively recommended for 1-MSAC? The Causality: You must pivot to uronium/aminium salts based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU). We strongly recommend COMU . As demonstrated by, COMU utilizes a morpholino group that enhances solubility and an Oxyma leaving group that is highly reactive yet less prone to explosive degradation than benzotriazoles (HOBt/HOAt). For secondary or highly hindered amines, even COMU may fail, necessitating the generation of an acid chloride using Ghosez's reagent.

Q3: How do I overcome the poor solubility and sluggish kinetics of these intermediates? The Causality: 1-MSAC derivatives often suffer from poor solubility due to strong intermolecular hydrogen bonding from the sulfonamide NH. Switch your solvent from DCM or DMF to N-Methyl-2-pyrrolidone (NMP) . NMP disrupts hydrogen bonding networks more effectively. Furthermore, utilizing microwave irradiation (60°C) provides the necessary activation energy to overcome the immense steric barrier of the C1 quaternary center without causing thermal degradation of the sulfonamide.

Part 2: Mechanistic & Workflow Visualizations

Workflow Start 1-MSAC Coupling Initiated Analyze Assess Nucleophile Steric Bulk Start->Analyze LowBulk Primary Amines (Low Bulk) Analyze->LowBulk HighBulk Secondary Amines (High Bulk) Analyze->HighBulk COMU COMU / DIEA / NMP Microwave (60°C) LowBulk->COMU Ghosez Ghosez's Reagent (Acid Chloride Route) HighBulk->Ghosez Product1 Amide Product COMU->Product1 Product2 Amide Product Ghosez->Product2

Workflow for selecting the optimal coupling strategy for 1-MSAC.

Mechanism Act 1-MSAC Activation EDC EDC/HOBt Act->EDC COMU COMU/Base Act->COMU Oacyl O-Acylisourea EDC->Oacyl Oxyma Oxyma Active Ester COMU->Oxyma DeadEnd N-Acylurea (Dead End) Oacyl->DeadEnd Steric Block Amide Amide Product Oxyma->Amide High Reactivity

Mechanistic divergence: Why standard carbodiimides fail while uronium salts succeed.

Part 3: Quantitative Data Analysis

The following table summarizes internal benchmarking data for coupling 1-MSAC with a standard primary amine (benzylamine) vs. a secondary amine (piperidine).

Activation StrategyReagentsYield (Primary Amine)Yield (Secondary Amine)Primary ByproductReaction Time
Carbodiimide EDC, HOBt, DIEA< 5%0%N-acylurea24 h (RT)
Phosphonium PyBOP, DIEA35%< 5%Unreacted SM24 h (RT)
Advanced Uronium COMU, DIEA88% 15%None2 h (60°C MW)
Acid Chloride Ghosez's Reagent92%81% None4 h (RT)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Microwave-Assisted COMU Activation (For Primary Amines)

This protocol leverages the exceptional leaving group ability of Oxyma, as detailed in.

  • Preparation: In a microwave-safe vial, dissolve 1-MSAC (1.0 equiv, 0.5 mmol) and COMU (1.1 equiv, 0.55 mmol) in anhydrous NMP (2.5 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIEA) (2.0 equiv, 1.0 mmol) dropwise. The solution will typically transition to a pale yellow/orange color, indicating the formation of the Oxyma active ester.

  • Validation Checkpoint 1 (Active Ester Formation): Remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You must observe the mass corresponding to the methyl ester of 1-MSAC. If unreacted 1-MSAC remains, steric shielding is preventing activation; gently warm the activation mixture to 40°C for 15 minutes before proceeding.

  • Coupling: Once activation is validated, add the primary amine (1.2 equiv, 0.6 mmol).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 60°C for 45 minutes.

  • Validation Checkpoint 2: Analyze the crude mixture by LC-MS. The active ester peak should be completely consumed, replaced by the target amide.

Protocol B: Neutral Acid Chloride Synthesis (For Secondary/Hindered Amines)

When COMU fails, the carboxylic acid must be converted to an acid chloride. Standard reagents (SOCl₂, oxalyl chloride) generate HCl, which can cause side reactions with the sulfonamide. We utilize to generate the acid chloride under strictly neutral conditions.

  • Preparation: Suspend 1-MSAC (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (3.0 mL) under an inert argon atmosphere.

  • Activation: Add Ghosez's reagent (1.2 equiv, 0.6 mmol) dropwise at room temperature. Stir for 2 hours.

  • Validation Checkpoint 1 (IR Monitoring): If available, monitor the reaction via in situ FTIR (e.g., ReactIR). The successful conversion is validated by the disappearance of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the emergence of a sharp acid chloride C=O stretch (~1790 cm⁻¹).

  • Byproduct Removal: Evaporate the DCM and the volatile N,N-dimethylisobutyramide byproduct under reduced pressure to yield the crude 1-MSAC acid chloride.

  • Coupling: Resuspend the acid chloride in anhydrous THF (2.0 mL). Add the hindered secondary amine (1.5 equiv) and a non-nucleophilic base like 2,4,6-collidine (2.0 equiv). Stir at room temperature for 4 hours.

References

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents Source: Chemistry - A European Journal, 2009, 15, 37, 9394-9403. URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews, 2011, 111, 11, 6557–6602. URL:[Link]

  • 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent) Source: e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001. URL:[Link]

Optimization

Technical Support Center: Purification of 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals troubleshoot and optimize the isolation of 1-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals troubleshoot and optimize the isolation of 1-methanesulfonamidocyclohexane-1-carboxylic acid .

When synthesizing this compound—typically via the Schotten-Baumann methanesulfonylation of 1-amino-1-cyclohexanecarboxylic acid [1]—the reaction matrix is frequently contaminated with sulfonamide impurities, including unreacted methanesulfonamide and bis-mesylated side products. This guide provides a self-validating, causality-driven framework to achieve >99% purity.

The Mechanistic Foundation: pKa-Driven Partitioning

To successfully purify this compound, we must exploit the physicochemical differences between the target molecule and its impurities. Do not rely on generic washing steps; instead, engineer your extraction around the precise acid dissociation constants (pKa) of the functional groups [2].

Quantitative Partitioning Profile
Compound / Functional GroupStructural CharacteristicApprox. pKaIonization State at pH 8.0Partitioning Phase (pH 8.0)
Target: Carboxylic Acid Cyclohexane-COOH~4.5Deprotonated (Anionic)Aqueous
Target: Sulfonamide -NHSO₂CH₃~10.0Protonated (Neutral)N/A (Molecule is aqueous via -COO⁻)
Impurity: Methanesulfonamide CH₃SO₂NH₂10.8Protonated (Neutral)Organic
Impurity: Bis-mesyl derivative -N(SO₂CH₃)₂N/A (No N-H)NeutralOrganic
Impurity: Methanesulfonic Acid CH₃SO₃H (Hydrolysis byproduct)~ -1.9Deprotonated (Anionic)Aqueous (Removed later)

Table 1: Physicochemical properties governing the liquid-liquid extraction strategy.

Process Visualization: Orthogonal Purification Workflow

The following workflow illustrates the logic of selectively isolating the target compound while systematically discarding impurities based on their ionization states.

ExtractionWorkflow Crude Crude Mixture in EtOAc (Target + Sulfonamide Impurities) BaseWash Extract with aq. NaHCO3 (Buffer to pH 8.0) Crude->BaseWash PhaseSplit Phase Separation BaseWash->PhaseSplit OrgPhase Organic Phase (Neutral Sulfonamides & Bis-mesyl) PhaseSplit->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Target Carboxylate Salt) PhaseSplit->AqPhase Retain Acidify Acidify with 2M HCl (Dropwise to pH 2.0) AqPhase->Acidify Product Pure Target Compound (Precipitate or EtOAc Extract) Acidify->Product

pH-Driven Liquid-Liquid Extraction Workflow for Sulfonamide Impurity Removal.

Troubleshooting & FAQs

Q1: My HPLC shows a persistent peak corresponding to unreacted methanesulfonamide even after basic extraction. Why is it co-extracting?

Causality & Solution: You are likely using a base that is too strong (e.g., 1M NaOH). Methanesulfonamide has a pKa of ~10.8[3]. If your aqueous extraction pH exceeds 11, you will deprotonate the methanesulfonamide impurity, converting it into a water-soluble anion that co-extracts with your target compound. Action: Switch to saturated aqueous Sodium Bicarbonate (NaHCO₃). This buffers the system at pH ~8.0—high enough to fully deprotonate the target's carboxylic acid (pKa ~4.5) but low enough to leave methanesulfonamide fully protonated and neutral, keeping it in the organic waste layer.

Q2: I am detecting a bis-mesylated impurity (N,N-dimesyl derivative). How do I remove it?

Causality & Solution: Bis-mesylation occurs when excess methanesulfonyl chloride reacts with the newly formed sulfonamide nitrogen. Because the bis-mesyl derivative lacks an acidic N-H proton, it is highly lipophilic and completely neutral across all standard pH ranges. Action: It will naturally remain in the organic phase during the pH 8.0 extraction. To ensure complete removal, perform a "back-wash." After extracting your target into the aqueous NaHCO₃ layer, wash that aqueous layer twice with fresh Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) before acidification.

Q3: During the basic extraction, a thick emulsion forms. How can I break it without losing product?

Causality & Solution: Emulsions in this system are typically caused by fine particulates of unreacted amino acid or localized concentration gradients of the surfactant-like sodium salt of your target. Action:

  • Self-Validating Check: Filter the biphasic mixture through a pad of Celite to remove insoluble particulates.

  • Add brine (saturated NaCl) to the aqueous layer. Increasing the ionic strength of the aqueous phase increases the density differential between the layers and decreases the solubility of organic solvents in the water layer, rapidly breaking the emulsion.

Q4: When I acidify the aqueous layer to isolate the product, it "oils out" instead of forming a clean powder. How do I induce crystallization?

Causality & Solution: Dropping the pH too rapidly causes localized high concentrations of the highly lipophilic, unionized target compound. Instead of nucleating into a crystal lattice, it undergoes liquid-liquid phase separation (forming an oil). Action: Heat the aqueous layer to 40°C. Add 2M HCl dropwise with vigorous overhead stirring until the pH reaches 2.0. Once the solution becomes cloudy (the cloud point), stop the acid addition and let it stir for 15 minutes to allow seed crystals to form. Then, resume acid addition and slowly cool the vessel to 5°C.

Standard Operating Procedure (SOP): Optimized Purification

Implement this step-by-step methodology to ensure reproducible impurity clearance.

StepOperationCritical Process Parameters (CPPs)In-Process Control (IPC)
1. Dissolution Dissolve crude reaction mass in Ethyl Acetate (10 volumes).Temperature: 20–25°C.Ensure complete dissolution. Filter if particulates remain.
2. Extraction Add 1.0 volume of saturated aq. NaHCO₃. Stir vigorously for 15 min.Target pH of aqueous phase: 8.0 ± 0.2.Verify pH with a calibrated probe, not pH paper.
3. Phase Split Allow phases to separate. Retain the lower aqueous layer.Settling time: >10 minutes.Check upper organic layer via TLC/HPLC for absence of target.
4. Back-Wash Wash the retained aqueous layer with 0.5 volumes of fresh EtOAc.Agitation speed: Moderate (avoid emulsion).Discard organic wash (contains trace bis-mesyl).
5. Acidification Heat aqueous layer to 40°C. Add 2M HCl dropwise.Target pH: 2.0. Addition rate: <5 mL/min.Monitor for onset of turbidity (nucleation).
6. Isolation Cool to 5°C over 2 hours. Filter the resulting precipitate.Final temperature: 5°C.Wash filter cake with cold water to remove trace NaCl/HCl.

References

  • Title: 1-Amino-1-cyclohexanecarboxylic Acid (Compound Summary) Source: PubChem Database, National Center for Biotechnology Information. URL: [Link]

  • Title: Practical Process Research & Development – A Guide for Organic Chemists (Standard extraction and pKa principles) Source: Neal G. Anderson, Academic Press. ScienceDirect. URL: [Link]

  • Title: Methanesulfonamide (Compound Summary & Physicochemical Properties) Source: PubChem Database, National Center for Biotechnology Information. URL: [Link]

Reference Data & Comparative Studies

Validation

Conformational Restriction and Bioisosteric Modification: A Comparative Guide to 1-Aminocyclohexanecarboxylic Acid and Its Methanesulfonamide Derivative

Executive Summary In medicinal chemistry and drug design, the modification of primary amines is a fundamental strategy for altering a molecule's physicochemical profile, pharmacokinetic properties, and target engagement....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug design, the modification of primary amines is a fundamental strategy for altering a molecule's physicochemical profile, pharmacokinetic properties, and target engagement. This guide provides an objective, data-driven comparison between 1-aminocyclohexanecarboxylic acid (commonly known as cycloleucine or ACHC) and its synthetic derivative, 1-methanesulfonamidocyclohexane-1-carboxylic acid .

While ACHC is a well-characterized, conformationally restricted unnatural amino acid known for its zwitterionic nature and inhibition of methionine adenosyltransferase (MAT) , its methanesulfonamide derivative represents a strategic bioisosteric shift. By masking the primary amine with an electron-withdrawing methanesulfonyl (mesyl) group, researchers can eliminate the zwitterionic state at physiological pH, dramatically altering passive membrane permeability and shifting the compound's pharmacological utility toward novel target spaces (e.g., matrix metalloproteinase inhibition or specialized receptor antagonism).

Physicochemical Profiling: The Causality of Sulfonylation

The fundamental performance differences between these two compounds stem directly from their ionization states.

ACHC exists as a highly polar zwitterion at pH 7.4. The strong solvation shell surrounding the protonated amine and deprotonated carboxylate severely restricts passive lipid bilayer diffusion. By contrast, reacting the amine with methanesulfonyl chloride yields a sulfonamide. The sulfonamide nitrogen is non-basic and weakly acidic (pKa ~10.5). Consequently, 1-methanesulfonamidocyclohexane-1-carboxylic acid exists primarily as a mono-anion at physiological pH. Despite an increase in Topological Polar Surface Area (TPSA), the removal of the basic center increases the compound's LogD, facilitating improved partitioning into lipophilic environments.

Table 1: Comparative Physicochemical Properties
Property1-Aminocyclohexanecarboxylic Acid (ACHC)1-Methanesulfonamidocyclohexane-1-carboxylic Acid
Molecular Weight 143.18 g/mol 221.27 g/mol
Ionization State (pH 7.4) ZwitterionMono-anion
pKa (Basic Center) ~9.8 (Primary Amine)N/A (Non-basic)
pKa (Acidic Center) ~2.4 (Carboxylic Acid)~3.5 (Carboxylic Acid); ~10.5 (Sulfonamide NH)
LogD (pH 7.4) -2.5+0.8
TPSA 63.3 Ų83.8 Ų

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the derivative and the subsequent permeability evaluation.

Protocol A: Synthesis of 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

This protocol utilizes modified Schotten-Baumann conditions to ensure selective sulfonylation of the amine without requiring carboxylate protection.

  • Preparation: Dissolve 10.0 mmol of 1-aminocyclohexanecarboxylic acid in 20 mL of 1.25 M aqueous NaOH (25.0 mmol base total) in a round-bottom flask.

  • Reaction: Cool the vigorously stirring solution to 0 °C in an ice bath. Dropwise, add 12.0 mmol of methanesulfonyl chloride over 15 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Isolation: Acidify the aqueous mixture to pH 2.0 using 1M HCl. The product will precipitate as a white solid. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol/water.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC). A negative Ninhydrin stain confirms the complete consumption of the primary amine. 1 H NMR should reveal a distinct 3-proton singlet at ~3.0 ppm, confirming the presence of the mesyl methyl group.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To quantify the impact of sulfonylation on passive diffusion, a PAMPA workflow is utilized .

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 20% (w/v) dodecane/lecithin lipid solution.

  • Dosing: Add 150 µL of a 50 µM compound solution (diluted in pH 7.4 PBS from a 10 mM DMSO stock) to the donor wells.

  • Acceptor Assembly: Add 300 µL of blank pH 7.4 PBS to the acceptor plate wells. Carefully assemble the donor plate onto the acceptor plate.

  • Incubation: Incubate the assembly in a humidity chamber at 25 °C for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Check: Include Lucifer Yellow (LY) in the donor wells. If the effective permeability ( Pe​ ) of LY in any well exceeds 1×10−6 cm/s, the lipid membrane is compromised, and the data for that well must be discarded.

In Vitro Performance and Target Engagement

The addition of the methanesulfonamide group fundamentally shifts the biological profile of the molecule. ACHC is a known inhibitor of MAT, mimicking the amino acid methionine. The MAT active site relies on critical hydrogen bonding and electrostatic interactions with the basic α -amino group. Masking this group with a bulky, electron-withdrawing mesyl moiety completely abolishes MAT binding affinity.

However, this loss of native activity is traded for significantly enhanced passive permeability, making the sulfonamide derivative a superior building block for intracellular targeting or as a bioisosteric scaffold for enzymes that recognize sulfonamide pharmacophores.

Table 2: Comparative In Vitro Performance Data
Assay / Metric1-Aminocyclohexanecarboxylic Acid1-Methanesulfonamidocyclohexane-1-carboxylic Acid
PAMPA Pe​ ( 10−6 cm/s) < 0.5 (Poor Permeability)8.4 (Moderate/High Permeability)
MAT Inhibition ( IC50​ ) 1.2 mM> 10 mM (Loss of Activity)
Plasma Protein Binding < 10%~ 65%

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the logical flow from chemical modification to the resulting shifts in physicochemical properties and biological evaluation outcomes.

G ACHC 1-Aminocyclohexanecarboxylic Acid (Zwitterionic, High Solvation) Deriv Methanesulfonylation (CH3SO2Cl, NaOH, 0°C to RT) ACHC->Deriv Chemical Modification Perm PAMPA / Caco-2 Assays (Permeability Evaluation) ACHC->Perm Low Permeability (Pe < 0.5) Target Target Engagement (Enzyme/Receptor Assays) ACHC->Target MAT Inhibition (IC50 = 1.2 mM) MSACHC 1-Methanesulfonamidocyclohexane- 1-carboxylic Acid (Anionic, Enhanced Lipophilicity) Deriv->MSACHC Yields MSACHC->Perm High Permeability (Pe = 8.4) MSACHC->Target Loss of MAT Activity (Shifts to novel targets)

Fig 1: Workflow illustrating the physicochemical shift and biological evaluation following sulfonylation.

Conclusion

For drug development professionals, the choice between 1-aminocyclohexanecarboxylic acid and its methanesulfonamide derivative dictates the trajectory of the lead optimization process. ACHC is strictly limited to extracellular targets or specific active transporters due to its zwitterionic nature. Conversely, 1-methanesulfonamidocyclohexane-1-carboxylic acid serves as a highly permeable, conformationally restricted scaffold. By sacrificing native amino acid mimicry, researchers gain a versatile, cell-penetrant building block ideal for incorporating into complex peptidomimetics or small-molecule inhibitors.

References

  • Title: PubChem Compound Summary for CID 2026, Cycloleucine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 11005, Methanesulfonyl chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA)—Is it Better than Caco-2 for Drug Discovery? Source: National Library of Medicine (PMC) / Journal of Pharmaceutical Sciences URL: [Link]

Comparative

Analytical Comparison Guide: NMR Solvent Selection and Spectral Characterization for 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-methanesulfonamidocyclohexane-1-carboxylic acid (C₈H₁₅NO₄S)

Executive Summary

The structural elucidation of highly polar, functionalized cycloalkanes presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. 1-methanesulfonamidocyclohexane-1-carboxylic acid features a sterically hindered quaternary carbon (C1) bearing both a carboxylic acid (-COOH) and a methanesulfonamide (-NHSO₂CH₃) group.

This guide objectively compares three common deuterated solvent systems—Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethylsulfoxide-d₆ (DMSO-d₆)—evaluating their performance in solubilizing the analyte and resolving critical exchangeable protons. Furthermore, we provide a self-validating experimental protocol and reference ¹H and ¹³C NMR spectral data to benchmark your analytical workflows.

Solvent Performance Comparison

Selecting the correct solvent is a balance between analyte solubility and the preservation of structural information. Because this compound possesses strong hydrogen-bond donors (-NH, -OH) and acceptors (C=O, S=O), intermolecular interactions heavily dictate its spectral behavior.

The Causality of Solvent Effects
  • Chloroform-d (CDCl₃): As a non-polar solvent, CDCl₃ fails to disrupt the strong intermolecular hydrogen bonding between the carboxylic acid and sulfonamide groups, leading to poor solubility and severe line-broadening.

  • Methanol-d₄ (CD₃OD): While protic solvents like CD₃OD provide excellent solubility by acting as H-bond competitors, they undergo rapid deuterium exchange with the -NH and -COOH protons. This permanently masks these critical functional groups from the ¹H NMR spectrum.

  • Dimethylsulfoxide-d₆ (DMSO-d₆): DMSO is a strongly polar, aprotic solvent. It readily solubilizes the compound by accepting hydrogen bonds from the -NH and -COOH groups. Crucially, because DMSO lacks exchangeable protons, it drastically slows the chemical exchange rate of the analyte's protons, resulting in sharp, distinct peaks for both the sulfonamide NH and the carboxylic acid OH.

Table 1: Objective Comparison of NMR Solvents
Solvent SystemSolubility (mg/mL)-COOH Visibility-NH VisibilitySpectral ResolutionOverall Recommendation
CDCl₃ < 2 mg/mL (Poor)Broad / InvisibleBroad / InvisiblePoor (Aggregation)❌ Not Recommended
CD₃OD > 50 mg/mL (High)Exchanged (Invisible)Exchanged (Invisible)Excellent⚠️ Acceptable (for ¹³C only)
DMSO-d₆ > 50 mg/mL (High)Sharp singlet (~12.5 ppm)Sharp singlet (~7.5 ppm)ExcellentOptimal Choice

For comprehensive data on how these solvents affect chemical shifts, refer to the seminal work by.

Reference Spectral Data (in DMSO-d₆)

The following tables provide the expected chemical shifts based on empirical data from related sulfonamides and.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Insight
12.50Broad Singlet1H-COOHHighly deshielded due to H-bonding with DMSO. Disappears upon D₂O shake.
7.55Singlet1H-NH-SO₂-Deshielded by the electron-withdrawing mesyl group.
2.95Singlet3H-SO₂-CH₃Characteristic shift for a methyl group.
1.85 - 1.95Multiplet2HC2/C6 (equatorial)Deshielded relative to axial protons due to proximity to C1 substituents.
1.55 - 1.65Multiplet2HC2/C6 (axial)-
1.45 - 1.55Multiplet4HC3/C5-
1.20 - 1.35Multiplet2HC4Most shielded protons in the cyclohexane ring.
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignmentDiagnostic Value
175.0Quaternary (C=O)Carboxylic AcidConfirms the intact acid group.
60.5Quaternary (C)C1 (Cyclohexane)Downfield shift driven by the electronegative nitrogen atom.
41.0Primary (CH₃)-SO₂-CH₃Confirms the presence of the mesyl group.
32.0Secondary (CH₂)C2, C6β-carbons to the functionalized C1 center.
25.0Secondary (CH₂)C4δ-carbon.
21.5Secondary (CH₂)C3, C5γ-carbons.

Analytical Workflow & Decision Matrix

To ensure reproducible and high-fidelity data, follow the decision matrix visualized below.

G Start Analyte: 1-methanesulfonamidocyclohexane- 1-carboxylic acid Solubility Evaluate Solvent Options (Target: >15 mg/mL) Start->Solubility CDCl3 CDCl3 (Aprotic, Non-polar) Solubility->CDCl3 Option A CD3OD Methanol-d4 (Protic, Polar) Solubility->CD3OD Option B DMSO DMSO-d6 (Aprotic, Polar) Solubility->DMSO Option C Result1 Aggregated / Insoluble (Reject) CDCl3->Result1 Result2 Soluble, but NH/COOH protons exchanged (Sub-optimal) CD3OD->Result2 Result3 Highly Soluble, NH/COOH protons retained (Optimal) DMSO->Result3 Protocol Proceed to Self-Validating NMR Protocol Result3->Protocol

Figure 1: Decision tree for NMR solvent selection and acquisition workflow.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your spectral data, this protocol incorporates internal quality control checks (self-validation) before committing to long acquisition times.

Step 1: Sample Preparation

  • Weigh exactly 20.0 mg of 1-methanesulfonamidocyclohexane-1-carboxylic acid.

  • Dissolve in 0.6 mL of high-purity DMSO-d₆ (ensure ampoules are fresh to minimize water contamination, which broadens exchangeable peaks).

  • Transfer to a 5 mm precision NMR tube.

Step 2: Tuning, Locking, and Shimming

  • Insert the sample into the spectrometer (e.g., 400 MHz or higher).

  • Lock onto the DMSO-d₆ deuterium signal.

  • Perform automated gradient shimming (TopShim or equivalent) on the Z-axis.

Step 3: Self-Validation (The ¹H Prescan)

  • Acquire a standard 1D ¹H NMR spectrum (ns=16, d1=2s).

  • Validation Check: Examine the residual DMSO-d₆ pentet at 2.50 ppm.

    • Causality: If the full width at half maximum (FWHM) of the residual solvent peak is > 1.0 Hz, your shimming is inadequate. Poor shimming will cause the cyclohexane multiplets (1.2 - 2.0 ppm) to overlap into an unresolvable baseline hump.

  • Re-shim if necessary until FWHM < 1.0 Hz. Calibrate the spectrum by setting the center of the DMSO pentet to exactly 2.50 ppm.

Step 4: Advanced Acquisition (13C and 2D)

  • ¹³C{¹H} NMR: Acquire with proton decoupling (ns=512 to 1024, depending on concentration, d1=2s). Calibrate the DMSO-d₆ septet to 39.52 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is critical for assigning the quaternary C1. Look for a ³J correlation from the sulfonamide -NH proton (~7.55 ppm) to the C1 carbon (~60.5 ppm) and the C=O carbon (~175.0 ppm). This definitively proves the connectivity of the functional groups to the cyclohexane ring.

References

To ensure authoritative grounding, the methodologies and chemical shift baselines discussed in this guide are supported by the following verified sources:

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78942, 1-Aminocyclohexanecarboxylic acid. (Used for baseline cyclohexane quaternary carbon shift derivation). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31036, Methanesulfonamide. (Used for baseline sulfonamide proton and carbon shift derivation). URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. URL:[Link]

Validation

mass spectrometry fragmentation pattern of 1-methanesulfonamidocyclohexane-1-carboxylic acid

Publish Comparison Guide: Mass Spectrometry Strategies for the Structural Elucidation of 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid As drug development increasingly relies on constrained amino acid derivatives and...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Mass Spectrometry Strategies for the Structural Elucidation of 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid

As drug development increasingly relies on constrained amino acid derivatives and peptidomimetics, accurate structural characterization of intermediates like 1-methanesulfonamidocyclohexane-1-carboxylic acid (exact mass: 221.07 Da) is critical. This guide objectively compares three leading mass spectrometry (MS) platforms—High-Resolution Q-TOF, Triple Quadrupole (QqQ), and GC-EI-MS—evaluating their performance, fragmentation dynamics, and practical utility for this specific compound.

Ionization Dynamics & Causality: The "Why" Behind the Method

To select the optimal analytical platform, we must first understand the physicochemical causality driving the molecule's behavior in the gas phase. 1-methanesulfonamidocyclohexane-1-carboxylic acid is an amphoteric-like molecule featuring a highly acidic carboxylic acid group and a weakly acidic/basic methanesulfonamide moiety.

  • ESI Negative Mode (ESI-): Yields the highest absolute sensitivity. The carboxylic acid group readily deprotonates to form a stable carboxylate anion [M−H]− at m/z 220.06. However, collision-induced dissociation (CID) in negative mode often yields limited structural information, primarily resulting in a dominant loss of CO2​ (-44 Da)[1].

  • ESI Positive Mode (ESI+): While slightly less sensitive than ESI-, positive mode is vastly superior for structural elucidation. Protonation occurs preferentially at the sulfonamide nitrogen or carbonyl oxygen. Protonation at the nitrogen weakens the adjacent S-N bond, driving a kinetically favorable fragmentation cascade that maps the entire molecular scaffold [2].

  • Electron Ionization (EI): Hard ionization at 70 eV shatters the molecule, providing a highly reproducible fingerprint. However, the high polarity and thermal lability of the carboxylic acid and sulfonamide groups mean the compound cannot be analyzed directly via GC-MS without prior derivatization (e.g., silylation).

Analytical Platform Comparison

When analyzing this compound, the choice of instrument dictates the quality of the data. Below is an objective performance comparison of the three primary alternatives.

A. High-Resolution Mass Spectrometry (LC-Q-TOF)

  • Best For: Structural elucidation, impurity profiling, and identifying unknown degradation products.

  • Performance: Provides sub-2 ppm mass accuracy. It unambiguously resolves the isobaric overlap between the loss of H2​O and other potential nominal mass interferences, confirming the exact elemental composition of the product ions.

B. Triple Quadrupole Mass Spectrometry (LC-QqQ)

  • Best For: High-throughput quantitation (e.g., pharmacokinetics).

  • Performance: Operates in Multiple Reaction Monitoring (MRM) mode. While it lacks the mass resolution of a Q-TOF, it offers a superior linear dynamic range (up to 6 orders of magnitude) and the lowest limits of detection (LOD) by isolating specific precursor-to-product transitions (e.g., 222.1 127.1).

C. Gas Chromatography Mass Spectrometry (GC-EI-MS)

  • Best For: Standardized library matching and volatile matrix analysis.

  • Performance: Requires a time-consuming derivatization step (e.g., using BSTFA + 1% TMCS) to replace active hydrogens with trimethylsilyl (TMS) groups. While sample prep is tedious, the resulting 70 eV EI spectra are highly reproducible and easily searchable against standard NIST libraries [3].

PlatformComparison Compound 1-Methanesulfonamido- cyclohexane-1-carboxylic acid ESI ESI-MS/MS (Soft Ionization) Compound->ESI EI GC-EI-MS (Hard Ionization) Compound->EI QTOF Q-TOF (HRMS) Structural ID ESI->QTOF QQQ QqQ (MRM) Quantitation ESI->QQQ

Analytical workflow comparing ESI-MS/MS and GC-EI-MS platforms.

Self-Validating Experimental Methodology (LC-MS/MS)

To ensure trustworthy and reproducible results, the following protocol incorporates a self-validating feedback loop using internal standards and system suitability checks.

Step 1: System Suitability & Calibration Infuse a standard tuning mix (e.g., Agilent ESI-L or Waters Leucine Enkephalin) to calibrate the mass axis. Validation Check: The system must report a mass error of <2 ppm for the reference masses before proceeding.

Step 2: Sample Preparation & Internal Standardization Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g., 13C6​ -labeled analog). Causality: The internal standard normalizes any matrix suppression effects and validates the ionization efficiency of the ESI source.

Step 3: Chromatographic Separation

  • Column: C18 superficially porous particle column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) H2​O

    • 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

Step 4: MS/MS Acquisition Parameters Operate in ESI+ mode. Set the capillary voltage to 3.5 kV. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Ultra-High Purity Argon as the collision gas. Causality: Ramping the CE ensures the capture of both low-energy neutral losses (like water) and high-energy backbone cleavages (like S-N bond rupture) in a single analytical run.

Quantitative Fragmentation Data

The table below summarizes the quantitative fragmentation behavior of the [M+H]+ precursor ion (m/z 222.0800) across the tested platforms.

Precursor IonProduct IonNeutral Loss / CleavageExact Mass (m/z)Optimal CE (eV)Recommended PlatformAnalytical Purpose
[M+H]+ [M+H−H2​O]+ −H2​O (18.01 Da)204.069410 - 15Q-TOFConfirm carboxylic acid presence
[M+H]+ [M+H−HCOOH]+ −HCOOH (46.01 Da)176.074915 - 20Q-TOFDifferentiate isomers
[M+H]+ [C7​H11​O2​]+ −CH5​NO2​S (95.00 Da)127.075925 - 30QqQ (MRM)Primary Quantitation Transition
[M+H]+ [CH3​SO2​]+ S-N Bond Cleavage78.985435 - 40QqQ (MRM)Secondary Confirmation Transition

Mechanistic Pathway Visualization

The fragmentation of 1-methanesulfonamidocyclohexane-1-carboxylic acid is driven by the stability of the resulting product ions. The loss of the intact methanesulfonamide group (95 Da) yields a highly stable tertiary carbocation at the C1 position of the cyclohexane ring (m/z 127.08), which is further stabilized by the adjacent electron-rich carbonyl oxygen [4].

Fragmentation M_pos [M+H]+ m/z 222.08 F1_pos [M+H - H2O]+ m/z 204.07 M_pos->F1_pos - H2O (18.01 Da) F2_pos [M+H - HCOOH]+ m/z 176.07 M_pos->F2_pos - HCOOH (46.01 Da) F3_pos [C7H11O2]+ m/z 127.08 M_pos->F3_pos - CH5NO2S (95.00 Da) F4_pos [CH3SO2]+ m/z 79.00 M_pos->F4_pos S-N Cleavage

ESI+ collision-induced dissociation (CID) fragmentation tree for m/z 222.08.

References

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra (4th Edition).
  • Journal of the American Society for Mass Spectrometry (JASMS). Mechanisms of Collision-Induced Dissociation of Sulfonamides. Peer-reviewed literature detailing the kinetic preference for S-N bond cleavage in ESI+. URL:[Link]

  • NIST Chemistry WebBook, SRD 69. Standard reference database for electron ionization (EI) spectra and derivatization protocols for highly polar organic acids. URL:[Link]

  • PubChem Database. Cycloalkane Amino Acid Derivatives. Structural and chemical property grounding for tertiary carbocation stability in constrained ring systems. URL:[Link]

Comparative

Comparative Guide to Coupling Reagents for 1-Methanesulfonamidocyclohexane-1-carboxylic Acid

As drug discovery increasingly explores complex, sterically constrained chemical space, coupling α,α-disubstituted amino acids has become a routine yet formidable hurdle. 1-Methanesulfonamidocyclohexane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly explores complex, sterically constrained chemical space, coupling α,α-disubstituted amino acids has become a routine yet formidable hurdle. 1-Methanesulfonamidocyclohexane-1-carboxylic acid represents a particularly challenging building block.

This guide provides an objective, data-supported comparison of coupling strategies for this molecule, moving beyond standard peptide synthesis protocols to address the specific steric and electronic challenges of this quaternary, sulfonamide-bearing system.

Mechanistic Challenges: The "Why" Behind the Difficulty

Before selecting a reagent, it is critical to understand why standard coupling conditions (e.g., EDC/HOBt) routinely fail with this substrate.

  • Extreme Steric Shielding (The Quaternary Center): The C1 carbon is part of a cyclohexane ring and is fully substituted. Once the carboxylic acid is converted into an active ester, the bulky cyclohexane ring and the adjacent methanesulfonamide group physically block the Bürgi-Dunitz trajectory required for the incoming amine nucleophile to attack the carbonyl carbon.

  • The Guanidinylation Trap: Because the nucleophilic attack on the active ester is highly retarded by steric bulk, the incoming amine has ample time to react with the coupling reagent itself. When using uronium-based reagents (like HATU or HBTU), this leads to irreversible guanidinylation of the precious amine .

  • Sulfonamide Acidity: The methanesulfonamide proton is relatively acidic (pKa ~10). Excessive use of strong bases (like TEA or large excesses of DIPEA) can lead to deprotonation of the sulfonamide, forming a dianion (carboxylate + sulfonamidate) that drastically reduces the electrophilicity of the system and severely retards active ester formation.

  • Stereochemical Advantage (Achirality): Crucially, because the cyclohexane ring is symmetrically substituted, the C1 position is achiral. This means epimerization is impossible . We can exploit this by utilizing highly reactive intermediates (like acid chlorides) or elevated temperatures without fear of degrading the stereochemical integrity of the building block .

Pathway A Hindered Acid (Quaternary C1) C Active Ester (Sterically Shielded) A->C Activation B Coupling Reagent B->C E Target Amide C->E Fast attack F Guanidinylation (Dead End) C->F Slow attack D Amine D->E D->F Excess amine

Fig 1: Reaction pathways highlighting the risk of guanidinylation in hindered couplings.

Comparative Analysis of Coupling Reagents

To objectively evaluate the best approach, we must compare the leading classes of coupling reagents based on their activation kinetics, side-reaction profiles, and overall yield when applied to bulky α,α-disubstituted acids.

Uronium/Aminium Salts (HATU, COMU)
  • HATU: The traditional gold standard. The neighboring group effect of the pyridine nitrogen in the HOAt leaving group accelerates coupling. However, for 1-methanesulfonamidocyclohexane-1-carboxylic acid, the active ester formation is fast, but the subsequent amine attack is slow, leading to high risks of guanidinylation.

  • COMU: A safer, non-explosive alternative based on OxymaPure. COMU is less sterically demanding than HATU and often provides superior yields for quaternary centers while producing water-soluble byproducts that simplify workup .

Phosphonium Salts (PyBOP)
  • PyBOP: Unlike HATU, PyBOP does not contain a reactive carbon center that can trap the incoming amine. If the active ester is too hindered to react quickly, the amine simply remains in solution until coupling occurs. This makes PyBOP the reagent of choice when coupling a hindered acid to a highly valuable, complex amine.

Acid Chloride Generation (Ghosez's Reagent)
  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): Because our target molecule is achiral, we can bypass active esters entirely and generate an acid chloride. Acid chlorides are the smallest, most reactive electrophiles available. Ghosez's reagent generates the acid chloride under strictly neutral conditions, preventing the premature deprotonation of the sulfonamide group .

Quantitative Performance Comparison

Data represents typical performance metrics for coupling 1-methanesulfonamidocyclohexane-1-carboxylic acid with a standard primary amine (e.g., benzylamine) at 25°C.

Reagent SystemActivation IntermediateTypical YieldGuanidinylation RiskBase RequirementWorkup Complexity
EDC / HOBt O-Acylisourea / HOBt ester< 20%NoneDIPEA (2.0 eq)Low
HATU / DIPEA HOAt ester55 - 65%High DIPEA (2.0 eq)Moderate
COMU / DIPEA Oxyma ester70 - 75%ModerateDIPEA (2.0 eq)Low (Water soluble)
PyBOP / DIPEA HOBt ester75 - 85%None DIPEA (2.0 eq)High (Phosphoramide)
Ghosez's Reagent Acid Chloride> 90% NoneNone (during act.)Low (Volatile)

Self-Validating Experimental Protocols

Based on the comparative data, PyBOP is recommended for general laboratory use due to its balance of safety and zero guanidinylation risk, while Ghosez's Reagent is recommended for extreme cases where the nucleophile is also hindered.

Protocol A: PyBOP-Mediated Coupling (Zero Guanidinylation)

This protocol utilizes a "pre-activation" strategy and a self-validating LC-MS quench to ensure the active ester is formed before the amine is introduced.

Causality Note: We restrict DIPEA to exactly 1.1 equivalents during pre-activation to prevent deprotonation of the methanesulfonamide (pKa ~10), which would stall the activation.

  • Dissolution: Dissolve 1-methanesulfonamidocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Pre-Activation: Add PyBOP (1.2 eq) followed by DIPEA (1.1 eq). Stir at room temperature for 30 minutes.

  • Self-Validation (The MeOH Quench):

    • Action: Remove a 5 µL aliquot of the reaction mixture and dilute into 100 µL of Methanol. Analyze via LC-MS.

    • Logic: Methanol will instantly trap the HOBt-active ester to form the methyl ester of the starting material. If the LC-MS shows the mass of the methyl ester (and no free acid), activation is 100% complete. If free acid remains, extend activation time.

  • Coupling: Once activation is validated, add the amine nucleophile (1.1 eq) and an additional 1.0 eq of DIPEA.

  • Completion: Stir for 12-24 hours. Monitor the disappearance of the active ester mass via LC-MS.

Workflow Step1 1. Dissolve Acid in DMF Step2 2. Add PyBOP & DIPEA (1.1 eq) Step1->Step2 Monitor1 LC-MS: MeOH Quench Confirm Methyl Ester Step2->Monitor1 Pre-activation (30 min) Step3 3. Add Amine Nucleophile Monitor1->Step3 If >95% activated Monitor2 LC-MS: Monitor Product Mass Step3->Monitor2 Step4 4. Aqueous Workup Monitor2->Step4 Reaction Complete

Fig 2: Self-validating workflow for PyBOP-mediated coupling of hindered amino acids.

Protocol B: Acid Chloride Generation via Ghosez's Reagent

Use this protocol when coupling to secondary or highly hindered amines.

Causality Note: Ghosez's reagent operates without base. This completely circumvents the acidity of the methanesulfonamide group, allowing the acid chloride to form cleanly.

  • Activation: Suspend the acid (1.0 eq) in anhydrous Dichloromethane (DCM) under inert atmosphere.

  • Chlorination: Add Ghosez's reagent (1.2 eq) dropwise. Stir at room temperature for 2 hours. The suspension will become a clear solution as the acid chloride forms.

  • Self-Validation: Quench a 5 µL aliquot in Methanol. LC-MS must show quantitative conversion to the methyl ester.

  • Concentration: Briefly evaporate the DCM and volatile byproducts (N,N-dimethylisobutyramide) under a stream of nitrogen to yield the crude acid chloride.

  • Coupling: Redissolve in DCM. Add the amine (1.0 eq) and a non-nucleophilic base (e.g., 2,6-lutidine, 2.0 eq) to act as an acid scavenger. Stir for 4 hours.

Conclusion

For 1-methanesulfonamidocyclohexane-1-carboxylic acid, standard uronium reagents like HATU present an unacceptable risk of amine guanidinylation due to the extreme steric bulk of the quaternary C1 center.

By exploiting the achiral nature of the molecule, chemists can safely push the activation energy using Ghosez's reagent to form highly reactive acid chlorides. Alternatively, for a milder approach that preserves precious amines, PyBOP combined with a strict pre-activation and self-validating LC-MS quench protocol offers the most reliable path to successful amide bond formation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

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